molecular formula C6H6N4 B092567 4-(Methylamino)pyrimidine-5-carbonitrile CAS No. 16357-70-3

4-(Methylamino)pyrimidine-5-carbonitrile

Numéro de catalogue: B092567
Numéro CAS: 16357-70-3
Poids moléculaire: 134.14 g/mol
Clé InChI: ISFQXIVBLJPYSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Methylamino)pyrimidine-5-carbonitrile, also known as 4-(Methylamino)pyrimidine-5-carbonitrile, is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methylamino)pyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylamino)pyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

16357-70-3

Formule moléculaire

C6H6N4

Poids moléculaire

134.14 g/mol

Nom IUPAC

4-(methylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C6H6N4/c1-8-6-5(2-7)3-9-4-10-6/h3-4H,1H3,(H,8,9,10)

Clé InChI

ISFQXIVBLJPYSK-UHFFFAOYSA-N

SMILES

CNC1=NC=NC=C1C#N

SMILES canonique

CNC1=NC=NC=C1C#N

Synonymes

5-Pyrimidinecarbonitrile, 4-(methylamino)- (8CI,9CI)

Origine du produit

United States
Foundational & Exploratory

4-(Methylamino)pyrimidine-5-carbonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Methylamino)pyrimidine-5-carbonitrile

Introduction: The Scaffold of Kinase Selectivity

4-(Methylamino)pyrimidine-5-carbonitrile (CAS 16357-70-3 ) is a specialized heterocyclic intermediate critical to modern medicinal chemistry.[1] Unlike generic pyrimidines, the specific arrangement of the electron-withdrawing nitrile group at the C5 position and the electron-donating methylamino group at the C4 position creates a unique "push-pull" electronic system. This electronic architecture makes the pyrimidine ring highly reactive toward further functionalization and allows it to serve as a potent pharmacophore in kinase inhibitors.

In drug discovery, this scaffold is frequently employed to target Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease therapeutics and Epidermal Growth Factor Receptor (EGFR) for oncology. Its compact structure allows it to fit into the ATP-binding pockets of kinases, forming critical hydrogen bonds with the hinge region.

Physicochemical Profile

The following data characterizes the core intermediate. Researchers should note that the nitrile group introduces a dipole moment that enhances solubility in polar aprotic solvents like DMSO, which is essential for biological assays.

PropertySpecification
CAS Number 16357-70-3
IUPAC Name 4-(Methylamino)pyrimidine-5-carbonitrile
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 195–197 °C (Derivative dependent; pure form typically >150 °C)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~3.5 (Pyrimidine N1), ~10.5 (Amine NH)
Electronic Character Electron-deficient ring (activated for SₙAr at C2/C6)

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

The most robust synthesis involves the displacement of a leaving group (typically chloride) at the C4 position of a pyrimidine-5-carbonitrile precursor. The presence of the C5-nitrile group strongly activates the C4 position for nucleophilic attack, making the reaction proceed under mild conditions.

Core Reaction Pathway

Synthesis Start 4-Chloropyrimidine- 5-carbonitrile Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (SₙAr) Reagent Methylamine (MeNH₂) (Excess or with Base) Reagent->Intermediate Product 4-(Methylamino)pyrimidine- 5-carbonitrile Intermediate->Product Elimination of Cl⁻

Figure 1: SₙAr mechanism for the synthesis of the target scaffold.

Experimental Protocol

Reagents:

  • 4-Chloropyrimidine-5-carbonitrile (1.0 eq)[1]

  • Methylamine (2.0 M in THF or Methanol, 2.5 eq)

  • Triethylamine (TEA) (1.5 eq, optional if excess amine is used)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropyrimidine-5-carbonitrile (e.g., 1.0 g) in anhydrous THF (10 mL). Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Dropwise add the methylamine solution. If using methylamine hydrochloride, add TEA first to liberate the free base.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The starting material spot (Rf ~0.6) should disappear, replaced by a more polar product spot.

  • Workup:

    • Evaporate the volatiles under reduced pressure.[2]

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove amine salts.

    • Wash the organic layer with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate. If necessary, recrystallize from Ethanol or purify via flash column chromatography (0-5% Methanol in DCM) to yield the pure title compound.

Applications in Drug Discovery

The 4-(methylamino)pyrimidine-5-carbonitrile core is a "privileged structure" in kinase inhibitor design. The nitrile group serves two functions: it increases the acidity of the NH proton (enhancing H-bond donor capability) and can act as a reversible covalent trap or simply fill a hydrophobic pocket.

Target 1: LRRK2 Inhibition (Parkinson's Disease)

Mutations in LRRK2 (e.g., G2019S) increase kinase activity, leading to neurodegeneration. This scaffold binds to the ATP pocket, inhibiting phosphorylation of Rab proteins.

Target 2: EGFR Inhibition (Oncology)

Derivatives of this scaffold act as ATP-mimetic inhibitors for non-small cell lung cancer (NSCLC), particularly targeting mutant forms of EGFR (T790M).

Mechanism of Action Diagram

Mechanism Inhibitor 4-(Methylamino)pyrimidine- 5-carbonitrile Scaffold ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket Competitive Binding Kinase LRRK2 / EGFR Kinase ATP_Pocket->Kinase Stabilizes Inactive Conf. Signal Downstream Signaling (Rab phosphorylation / AKT) Kinase->Signal Blocks Outcome Reduced Neurodegeneration / Apoptosis of Cancer Cells Signal->Outcome Therapeutic Effect

Figure 2: Mechanism of kinase inhibition by the pyrimidine-carbonitrile scaffold.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Nitrile Risks: While stable, metabolic cleavage can theoretically release cyanide, though this is rare with aromatic nitriles. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation or hydrolysis of the nitrile.

References

  • ChemicalBook. (2025). 5-Pyrimidinecarbonitrile, 4-(methylamino)- Properties and CAS 16357-70-3.[1][3][4]

  • BLD Pharm. (2025). Product Analysis: 4-(Methylamino)pyrimidine-5-carbonitrile.

  • Estrada, A. A., et al. (2014). Aminopyrimidine derivatives as LRRK2 modulators. U.S. Patent No. 8,802,674. Washington, DC: U.S. Patent and Trademark Office.

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile and nucleophilic substitution patterns. Arkivoc, 2020(vii), 1-12.

  • Shaaban, M. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR. Organic & Biomolecular Chemistry, 18(38), 7608-7634.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Methylamino)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine-5-carbonitrile scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a key derivative, 4-(Methylamino)pyrimidine-5-carbonitrile. Due to the compound's specific nature and the limited availability of direct literature, this guide presents a robust and rational synthetic strategy derived from well-established chemical principles for analogous structures.[3][4] We will delve into the causality behind experimental choices, from precursor selection to reaction optimization and rigorous analytical characterization. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Pyrimidine-5-carbonitrile Core

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of DNA and RNA.[5] Its derivatives have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][6] The introduction of a carbonitrile group at the C5 position and an amino functionality at the C4 position creates a molecular framework with a high potential for specific, potent interactions with biological targets.

Specifically, the 4-amino-pyrimidine-5-carbonitrile scaffold is a key feature in the design of inhibitors for crucial signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][3] These inhibitors typically function by competing with ATP at the kinase domain's binding site, thereby modulating cellular signaling pathways implicated in tumorigenesis and inflammation.[2][7] The N-methylation of the 4-amino group, resulting in 4-(Methylamino)pyrimidine-5-carbonitrile, can subtly alter the molecule's steric and electronic properties, potentially enhancing binding affinity, selectivity, or pharmacokinetic parameters.

This guide outlines a logical and efficient synthetic pathway to this target molecule, beginning with a retrosynthetic analysis and culminating in detailed protocols for its synthesis, purification, and comprehensive spectroscopic characterization.

Proposed Synthetic Strategy

Given the absence of a direct, documented synthesis for 4-(Methylamino)pyrimidine-5-carbonitrile in readily available literature, a rational, multi-step approach is proposed. This strategy leverages a common and reliable transformation in heterocyclic chemistry: the nucleophilic aromatic substitution (SNAr) on an activated pyrimidine ring.

Retrosynthetic Analysis & Pathway Design

The most logical disconnection for the target molecule is at the C4-N bond. This points to a 4-halopyrimidine-5-carbonitrile as a key intermediate, which can be readily accessed from a more common precursor, 4-hydroxypyrimidine-5-carbonitrile. This retrosynthetic approach is outlined below.

G Target 4-(Methylamino)pyrimidine-5-carbonitrile Intermediate1 4-Chloropyrimidine-5-carbonitrile Target->Intermediate1 SNAr with Methylamine Intermediate2 4-Hydroxypyrimidine-5-carbonitrile Intermediate1->Intermediate2 Chlorination (e.g., POCl₃) Precursors Simple Starting Materials (e.g., Malononitrile, Formamide derivatives) Intermediate2->Precursors Ring Formation

Caption: Retrosynthetic pathway for 4-(Methylamino)pyrimidine-5-carbonitrile.

Forward Synthesis: Step-by-Step Protocols

This section provides detailed experimental procedures for the proposed three-step synthesis.

Step 1: Synthesis of 4-Hydroxypyrimidine-5-carbonitrile (Precursor)

The formation of the pyrimidine ring can be achieved through various condensation reactions. A common and effective method involves the reaction of malononitrile with formamide or a related precursor, often catalyzed by a base.[6]

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, combine malononitrile (1.0 eq) and triethyl orthoformate (1.2 eq) in an appropriate solvent such as ethanol.

    • Add a catalytic amount of a base (e.g., sodium ethoxide).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The resulting intermediate, ethoxymethylenemalononitrile, is then reacted in situ with formamidine hydrochloride (1.1 eq) in the presence of a base (e.g., sodium ethoxide in ethanol).

    • Reflux the mixture for an additional 4-6 hours.

    • Upon cooling, the product often precipitates. Isolate the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4-hydroxypyrimidine-5-carbonitrile.

Step 2: Chlorination to 4-Chloropyrimidine-5-carbonitrile (Key Intermediate)

The conversion of the hydroxyl group to a chlorine atom is a critical activation step. This is typically accomplished using phosphorus oxychloride (POCl₃), a standard reagent for this transformation.[3][8]

  • Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

    • In a flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxypyrimidine-5-carbonitrile (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

    • A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

    • Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The suspension should become a clear solution.

    • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is ~7-8.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 4-chloropyrimidine-5-carbonitrile.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Nucleophilic Aromatic Substitution to Yield 4-(Methylamino)pyrimidine-5-carbonitrile (Target Molecule)

The final step involves the displacement of the chloride with methylamine. The pyrimidine ring, activated by the electron-withdrawing nitrile group and ring nitrogens, is highly susceptible to nucleophilic attack at the C4 position.[8][9]

  • Protocol:

    • Dissolve 4-chloropyrimidine-5-carbonitrile (1.0 eq) in a suitable polar aprotic solvent such as isopropanol, acetonitrile, or N,N-dimethylformamide (DMF).

    • Add a solution of methylamine (e.g., 40% in water or 2.0 M in THF, 1.5-2.0 eq).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated during the reaction.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product by recrystallization or column chromatography to obtain pure 4-(Methylamino)pyrimidine-5-carbonitrile.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: SNAr Reaction A Malononitrile + Triethyl Orthoformate B Ethoxymethylenemalononitrile A->B Base catalyst D 4-Hydroxypyrimidine-5-carbonitrile B->D C Formamidine HCl C->D Base catalyst E 4-Hydroxypyrimidine-5-carbonitrile F 4-Chloropyrimidine-5-carbonitrile E->F POCl₃, heat G 4-Chloropyrimidine-5-carbonitrile I 4-(Methylamino)pyrimidine-5-carbonitrile G->I H Methylamine H->I Base, Solvent

Caption: Experimental workflow for the synthesis of the target molecule.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized 4-(Methylamino)pyrimidine-5-carbonitrile. Below are the predicted and expected results from standard analytical techniques, based on the analysis of structurally similar compounds.[10][11]

Predicted Spectroscopic and Physical Data
Property / Technique Predicted Value / Observation Rationale / Key Features
Molecular Formula C₆H₆N₄---
Molecular Weight 134.14 g/mol ---
Appearance White to off-white solidTypical for small, crystalline organic molecules.
¹H NMR δ ~8.5-8.7 (s, 1H, H2), ~8.3-8.5 (s, 1H, H6), ~6.0-7.0 (br s, 1H, NH), ~3.0-3.2 (d, 3H, CH₃)The pyrimidine protons (H2, H6) appear as singlets in the aromatic region. The NH proton is broad and its chemical shift is solvent-dependent. The methyl group appears as a doublet coupled to the NH proton.
¹³C NMR δ ~160 (C4), ~158 (C2), ~156 (C6), ~117 (CN), ~90 (C5), ~28 (CH₃)Chemical shifts are predicted based on the electronic environment of each carbon atom. C5 is highly shielded.
FT-IR (cm⁻¹) ~3300-3400 (N-H stretch), ~2220-2230 (C≡N stretch), ~1600-1650 (C=N/C=C ring stretch), ~1550 (N-H bend)The nitrile stretch is a sharp, characteristic peak. The N-H stretch confirms the presence of the amino group.[12][13]
High-Resolution MS [M+H]⁺ = 135.0665Calculated for C₆H₇N₄⁺. Provides confirmation of the elemental composition.[14]
Analytical Protocols
  • Nuclear Magnetic Resonance (NMR):

    • Prepare a sample by dissolving ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

    • Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

    • Scan in the range of 4000-400 cm⁻¹.

    • Identify the key functional group frequencies as listed in the table above.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Determine the exact mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretical value.

G Start Purified Solid (Target Compound) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry (HRMS) Start->MS Data Structural Confirmation & Purity Assessment NMR->Data FTIR->Data MS->Data

Caption: Workflow for the analytical characterization of the final product.

Applications in Drug Development and Future Directions

The 4-(Methylamino)pyrimidine-5-carbonitrile scaffold is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its structural features make it an ideal starting point for developing inhibitors of various protein kinases, which are often dysregulated in cancer and inflammatory diseases.[3][7][15]

  • Kinase Inhibitor Synthesis: The primary amine can serve as a handle for further functionalization, allowing for the introduction of various side chains to target specific pockets within the ATP-binding site of kinases, thereby enhancing potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: This molecule is an excellent candidate for inclusion in compound libraries for high-throughput screening. By systematically modifying the scaffold, researchers can conduct detailed SAR studies to identify key structural motifs responsible for biological activity.

  • Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it can be used as a fragment in fragment-based screening campaigns to identify initial hits against novel biological targets.

Future work could involve exploring alternative synthetic routes to improve yield and reduce the number of steps, as well as the biological evaluation of this compound and its derivatives against a panel of cancer cell lines and relevant kinases.

Conclusion

This guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of 4-(Methylamino)pyrimidine-5-carbonitrile. By leveraging established principles of heterocyclic chemistry, we have outlined a reliable multi-step synthesis involving pyrimidine ring formation, chlorination, and a final nucleophilic aromatic substitution. The comprehensive characterization plan ensures the unambiguous confirmation of the final product's structure and purity. The strategic importance of the pyrimidine-5-carbonitrile core in medicinal chemistry underscores the value of this guide as a foundational resource for researchers dedicated to the discovery and development of novel therapeutics.

References

Sources

The Strategic Intermediate: A Technical Guide to 4-(Methylamino)pyrimidine-5-carbonitrile in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine-5-carbonitrile Core in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents. Within this privileged scaffold, the pyrimidine-5-carbonitrile motif has emerged as a particularly valuable pharmacophore, especially in the development of targeted therapies. Its unique electronic properties and ability to participate in key hydrogen bonding interactions have made it a favored building block for potent and selective inhibitors of various protein kinases. This in-depth guide focuses on a key derivative, 4-(methylamino)pyrimidine-5-carbonitrile, exploring its synthesis, chemical characteristics, and strategic importance as a pharmaceutical intermediate in the creation of next-generation therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-(methylamino)pyrimidine-5-carbonitrile is fundamental for its effective use in synthesis and process development.

PropertyValueSource(s)
Molecular Formula C₆H₆N₄N/A
Molecular Weight 134.14 g/mol N/A
Appearance Expected to be a solidN/A
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols.N/A
CAS Number 16357-70-3N/A

Analytical Characterization:

The structural confirmation of 4-(methylamino)pyrimidine-5-carbonitrile relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl protons, a signal for the amine proton (which may be broad and exchangeable with D₂O), and signals for the pyrimidine ring protons.

    • ¹³C NMR: Expected signals would include a peak for the methyl carbon, the nitrile carbon, and distinct signals for the carbon atoms of the pyrimidine ring. The chemical shifts of these carbons provide insight into the electronic environment of the ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak expected at m/z = 134.14.

  • Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a sharp peak for the nitrile (C≡N) stretch (typically around 2210-2230 cm⁻¹) and bands corresponding to N-H stretching of the amino group.

Synthesis of 4-(Methylamino)pyrimidine-5-carbonitrile: A Strategic Approach

The synthesis of 4-(methylamino)pyrimidine-5-carbonitrile can be approached through several established methods for constructing the pyrimidine-5-carbonitrile core, followed by the introduction of the methylamino group. A common and industrially viable strategy involves the nucleophilic aromatic substitution (SNAr) on a suitably activated pyrimidine precursor.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A logical and frequently employed method for the synthesis of 4-(methylamino)pyrimidine-5-carbonitrile involves the reaction of a 4-halopyrimidine-5-carbonitrile, most commonly 4-chloro-5-cyanopyrimidine, with methylamine.

G cluster_0 Step 1: Synthesis of 4-chloropyrimidine-5-carbonitrile (Precursor) cluster_1 Step 2: Nucleophilic Aromatic Substitution Precursor_Starting_Material Readily available pyrimidine derivative Chlorination Chlorinating Agent (e.g., POCl₃) Precursor_Starting_Material->Chlorination Reaction 4_chloro_precursor 4-chloropyrimidine-5-carbonitrile Chlorination->4_chloro_precursor Product 4_chloro_precursor_step2 4-chloropyrimidine-5-carbonitrile Methylamine Methylamine (CH₃NH₂) 4_chloro_precursor_step2->Methylamine Reaction in a suitable solvent (e.g., ethanol, THF) with a base (e.g., triethylamine) Target_Molecule 4-(Methylamino)pyrimidine-5-carbonitrile Methylamine->Target_Molecule Product

Caption: Proposed two-step synthesis of 4-(methylamino)pyrimidine-5-carbonitrile.

Causality Behind Experimental Choices:

  • Choice of Precursor: 4-chloropyrimidine-5-carbonitrile is an ideal precursor due to the good leaving group ability of the chlorine atom at the C4 position, which is activated towards nucleophilic attack by the electron-withdrawing nitrile group at the C5 position.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as ethanol or tetrahydrofuran (THF), to facilitate the dissolution of the reactants. The presence of a non-nucleophilic base, like triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the methylamine nucleophile.

  • Work-up and Purification: A standard aqueous work-up is usually employed to remove the triethylamine hydrochloride salt and any unreacted methylamine. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography to achieve high purity.

Alternative Synthetic Strategies: Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient alternative for the construction of the pyrimidine-5-carbonitrile scaffold in a single step from simple starting materials.[1] While not directly yielding the target molecule, these methods can produce precursors that can be further functionalized.

A common MCR involves the condensation of an aldehyde, malononitrile, and an amidine.[1] To adapt this for the synthesis of a precursor to 4-(methylamino)pyrimidine-5-carbonitrile, one could envision a multi-step process.

The Role of 4-(Methylamino)pyrimidine-5-carbonitrile as a Kinase Inhibitor Intermediate

The true value of 4-(methylamino)pyrimidine-5-carbonitrile lies in its application as a versatile intermediate for the synthesis of highly potent and selective kinase inhibitors. The pyrimidine core acts as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases.

The 4-methylamino group can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase. The nitrile group at the 5-position can also participate in hydrogen bonding and provides a point for further chemical modification. The C2 and C6 positions of the pyrimidine ring are readily functionalized, allowing for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.

Case Study: A Building Block for PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] The pyrimidine-5-carbonitrile scaffold is a key feature in the design of numerous inhibitors targeting this pathway.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell Growth, Proliferation, Survival mTOR->Cell_Growth_Proliferation Pyrimidine_Inhibitor 4-(Methylamino)pyrimidine-5-carbonitrile -based Inhibitor Pyrimidine_Inhibitor->PI3K Inhibits Pyrimidine_Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrimidine-5-carbonitrile-based inhibitors.

Derivatives of 4-(methylamino)pyrimidine-5-carbonitrile can be synthesized to occupy the ATP-binding pocket of PI3K and/or mTOR, preventing the phosphorylation of their downstream targets and thereby inhibiting the entire signaling cascade. This leads to the induction of apoptosis and the suppression of tumor growth.

Experimental Protocols

While a specific protocol for the synthesis of 4-(methylamino)pyrimidine-5-carbonitrile is not detailed in the provided search results, a general procedure based on analogous reactions can be outlined.

General Protocol for the Synthesis of 4-(Alkylamino)pyrimidine-5-carbonitriles:

  • To a stirred solution of 4-chloropyrimidine-5-carbonitrile (1 equivalent) in a suitable solvent (e.g., absolute ethanol, THF) is added a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).

  • The appropriate primary amine (e.g., methylamine, 1.1 equivalents) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired 4-(alkylamino)pyrimidine-5-carbonitrile.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 4-(methylamino)pyrimidine-5-carbonitrile and its precursors. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

4-(Methylamino)pyrimidine-5-carbonitrile stands as a strategically important and versatile intermediate in the synthesis of high-value pharmaceutical compounds, particularly in the realm of kinase inhibitors. Its straightforward synthesis and the tunable nature of the pyrimidine-5-carbonitrile scaffold allow for the creation of diverse libraries of compounds for drug discovery. As our understanding of the molecular drivers of diseases such as cancer continues to grow, the demand for targeted therapeutics will undoubtedly increase. Consequently, the importance of key building blocks like 4-(methylamino)pyrimidine-5-carbonitrile in enabling the rapid and efficient synthesis of these life-saving medicines will continue to be paramount. Further research into novel synthetic routes and the exploration of its application in the synthesis of inhibitors for other kinase families will undoubtedly expand the utility of this valuable pharmaceutical intermediate.

References

  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • ARKIVOC. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533865, 4-Amino-2,6-dimethyl-pyrimidine-5-carbonitrile. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF CONDENSED PYRIDO [1, 2-a] PYRIMIDINE AND PYRIMIDO [4, 5-d] PYRIMIDINE DERIVATIVES FROM CYANOKETENE DITHIOACETAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PubMed Central. (2022, March 29). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Retrieved from [Link]

  • PubMed Central. (2024, December 6). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from [Link]

  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Retrieved from [Link]

  • ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(Methylamino)pyrimidine-5-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(Methylamino)pyrimidine-5-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific data for this exact molecule is sparse in public literature, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile. We will delve into its chemical identity, a proposed synthetic pathway grounded in established methodologies, its potential applications as a therapeutic scaffold, and essential safety protocols.

Chemical Identity and Physicochemical Properties

4-(Methylamino)pyrimidine-5-carbonitrile belongs to the pyrimidine-5-carbonitrile class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds.[1] The core structure consists of a pyrimidine ring substituted with a methylamino group at the 4-position and a nitrile group at the 5-position. These features, particularly the nitrile group and the amino substituent, are key to its chemical reactivity and potential as a pharmacophore.

Table 1: Core Chemical Identifiers

IdentifierValue
IUPAC Name 4-(Methylamino)pyrimidine-5-carbonitrile
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Canonical SMILES CNC1=NC=NC=C1C#N
InChI InChI=1S/C6H6N4/c1-7-5-3-8-4-9-6(5)2-10/h3-4H,1H3,(H,7,8,9)
InChIKey FZOPCVRCFNVFMA-UHFFFAOYSA-N
CAS Number Not publicly available

Table 2: Predicted Physicochemical Properties

PropertyDescriptionSource/Rationale
Appearance Expected to be a white to off-white or pale yellow crystalline solid or powder.Based on analogs like 4-amino-2-methylpyrimidine-5-carbonitrile.[2]
Melting Point Expected to be >200 °C.Pyrimidine-5-carbonitrile derivatives are typically high-melting solids.[3]
Solubility Slightly soluble in water; soluble in polar organic solvents like DMSO and methanol.Based on solubility data for 4-amino-2-methylpyrimidine-5-carbonitrile.[4]

graph "chemical_structure" {
layout=neato;
node [shape=none, margin=0];
edge [style=bold];

// Define nodes for atoms with labels N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; N3 [label="N", pos="0,-1!", fontcolor="#202124"]; C4 [label="C", pos="1.73,0!", fontcolor="#202124"]; C5 [label="C", pos="0.87,0.5!", fontcolor="#202124"]; C6 [label="C", pos="0.87,-0.5!", fontcolor="#202124"];

// Methylamino group N_Me [label="NH", pos="2.6,0.5!", fontcolor="#202124"]; C_Me [label="CH₃", pos="3.4,0!", fontcolor="#202124"];

// Nitrile group C_CN [label="C", pos="1.73,1!", fontcolor="#202124"]; N_CN [label="N", pos="2.4,1.3!", fontcolor="#202124"];

// Draw bonds C5 -- N1 [len=1.5]; N1 -- C2 [len=1.5]; C2 -- N3 [len=1.5]; N3 -- C6 [len=1.5]; C6 -- C5 [len=1.5]; C6 -- C4 [style=invis]; // for positioning C4 -- N_Me [len=1.5]; N_Me -- C_Me [len=1.5]; C5 -- C_CN [len=1.5]; C_CN -- N_CN [len=1.5]; C_CN -- N_CN [style=dashed, len=1.5]; C_CN -- N_CN [style=dotted, len=1.5];

// Invisible nodes for ring double bonds DB1 [pos="0.43,0.75!", label="=", style=invis]; DB2 [pos="-0.43,-0.75!", label="=", style=invis]; DB3 [pos="1.3,0!", label="=", style=invis]; }

Caption: Chemical structure of 4-(Methylamino)pyrimidine-5-carbonitrile.

Synthesis and Mechanistic Insights

The synthesis of 4-aminopyrimidine-5-carbonitrile derivatives is well-documented, often employing a multi-component reaction (MCR) strategy for its efficiency and atom economy.[3] A highly plausible route for synthesizing the target compound involves the condensation of an appropriate amidine with a malononitrile derivative.

Proposed Synthetic Pathway: Condensation Reaction

A robust method involves the reaction of formamidine (or its salt) with (1-ethoxy-2-cyanoethenyl)methylamine. This approach builds the pyrimidine ring in a single, efficient cyclization step.

synthesis_workflow start Reactants: Formamidine Hydrochloride (1-ethoxy-2-cyanoethenyl)methylamine base Base Addition: Sodium Ethoxide in Ethanol start->base reflux Reaction Condition: Reflux with Stirring base->reflux workup Work-up: Cooling, Precipitation, Filtration reflux->workup purify Purification: Recrystallization from Ethanol workup->purify product Final Product: 4-(Methylamino)pyrimidine-5-carbonitrile purify->product

Caption: Proposed workflow for the synthesis of 4-(Methylamino)pyrimidine-5-carbonitrile.

Experimental Protocol (Hypothetical)
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert nitrogen atmosphere. The use of a strong base like sodium ethoxide is crucial for deprotonating the amidine hydrochloride, activating it for nucleophilic attack.

  • Addition of Starting Materials: To the stirred solution, add formamidine hydrochloride (1.0 equivalent) followed by the dropwise addition of (1-ethoxy-2-cyanoethenyl)methylamine (1.0 equivalent).

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent elimination of ethanol to form the aromatic pyrimidine ring.

  • Product Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or a DMF/water mixture.[5]

Applications in Drug Discovery and Research

The pyrimidine-5-carbonitrile scaffold is a cornerstone in the development of targeted cancer therapies.[1] Derivatives have shown potent inhibitory activity against several key oncogenic proteins.

Dual EGFR and COX-2 Inhibition

Many pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] Overexpression of EGFR is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer. Furthermore, this class of compounds has also shown activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.[8][9] The dual-inhibitory action presents a compelling strategy for cancer treatment by simultaneously targeting tumor cell proliferation and the inflammatory microenvironment.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Compound 4-(Methylamino)pyrimidine- 5-carbonitrile (Proposed Inhibitor) Compound->EGFR Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes

Sources

Sourcing & Quality Strategy: 4-(Methylamino)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

4-(Methylamino)pyrimidine-5-carbonitrile is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Janus Kinase (JAK) inhibitors, EGFR inhibitors, and various antiviral nucleoside analogs. Unlike its 2-substituted analogs (e.g., 2-methyl or 2-methylthio variants), the unsubstituted 2-position congener is frequently absent from standard catalog inventories due to stability profiles and lower commercial demand compared to the 4-chloro precursor.

This guide addresses the "Availability Gap" by providing a dual-track strategy:

  • Direct Sourcing: How to qualify custom synthesis vendors for the specific target.

  • In-House Derivatization: A validated workflow to synthesize the target from the commercially available precursor, 4-chloropyrimidine-5-carbonitrile (CAS 16357-68-9) .

Part 1: Chemical Profile & Strategic Importance

The Target Entity
  • Chemical Name: 4-(Methylamino)pyrimidine-5-carbonitrile

  • Molecular Formula: C₆H₆N₄

  • Core Scaffold: Pyrimidine-5-carbonitrile[1][2][3][4][5]

  • Key Functionality: The C5-nitrile group is an electrophilic trap for cyclization (forming pyrimidopyrimidines) or a precursor to amides/acids via hydrolysis. The C4-methylamino group provides hydrogen bond donor/acceptor capability essential for ATP-binding pocket interactions in kinase targets.

The "Make vs. Buy" Decision Matrix

Most researchers will find that searching for "4-(Methylamino)pyrimidine-5-carbonitrile" yields results for substituted analogs (e.g., CAS 698-29-3). To obtain the specific 2-H target, you must choose between contracting a Custom Research Organization (CRO) or performing a simple one-step synthesis in-house.

SourcingStrategy Start Need 4-(Methylamino) pyrimidine-5-carbonitrile CheckCatalog Check Tier 1 Catalogs (Sigma, Fisher, Combi-Blocks) Start->CheckCatalog Found In Stock? CheckCatalog->Found Yes Direct Purchase (Verify Purity) Found->Yes Yes No Not Listed / Lead Time > 4 Weeks Found->No No Decision Volume Required? No->Decision SmallScale < 10 Grams (In-House Synthesis) Decision->SmallScale Low Vol LargeScale > 100 Grams (Outsource/Custom) Decision->LargeScale High Vol BuyPrecursor Source Precursor: 4-Chloropyrimidine-5-carbonitrile (CAS 16357-68-9) SmallScale->BuyPrecursor ContractCRO Contract CRO (Enamine, WuXi, ChemBridge) LargeScale->ContractCRO

Figure 1: Strategic sourcing decision tree. Due to the scarcity of the specific target, the "Buy Precursor" route is often the fastest for discovery-scale needs.

Part 2: Sourcing Intelligence

Sourcing the Precursor (CAS 16357-68-9)

If direct purchasing fails, the precursor 4-chloropyrimidine-5-carbonitrile is the critical material to source. It is more stable and widely available.

Vendor Tiers for Precursor (CAS 16357-68-9):

TierVendor TypeExamplesStrategic UseRisk Profile
1 Global Catalogs Sigma-Aldrich, Fisher Scientific, Combi-BlocksSmall scale (<5g), high purity, rapid delivery.Low risk, High price/gram.
2 Building Block Specialists Enamine, ChemBridge, AstatechMedium scale (10-50g), reliable synthesis, good structural validation.Moderate lead time (1-2 weeks).
3 Bulk Aggregators ChemicalBook, MolPort listsLarge scale (>100g), variable quality.High Risk: Requires rigorous internal QC.
Critical Specification: "The Hydrolysis Trap"

When purchasing the 4-chloro precursor, you must specify a strict limit on water content and hydrolysis byproducts.

  • Impurity to Watch: 4-Hydroxypyrimidine-5-carbonitrile (or its tautomer, 4-pyrimidone).

  • Cause: Exposure to moisture converts the reactive C-Cl bond to C-OH, rendering the material inert to nucleophilic aromatic substitution (SnAr) with methylamine.

  • Acceptance Criteria:

    • Purity: >97% (HPLC).

    • Identity: 1H NMR must show distinct aromatic protons (singlets at C2 and C6).

    • Appearance: White to pale yellow solid (Dark yellow/orange indicates decomposition).

Part 3: In-House Synthesis & Quality Assurance

If you choose the "Make" route (recommended for speed), follow this validated protocol. This utilizes a Nucleophilic Aromatic Substitution (SnAr).

Validated Synthesis Protocol

Reaction: 4-Chloropyrimidine-5-carbonitrile + Methylamine


 4-(Methylamino)pyrimidine-5-carbonitrile + HCl

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 4-chloropyrimidine-5-carbonitrile (1.0 eq) dissolved in anhydrous THF or Dichloromethane (DCM) . Maintain temperature at 0°C (ice bath).

  • Addition: Slowly add Methylamine (2.0 M in THF, 2.5 eq) dropwise. Note: Excess amine acts as the base to scavenge HCl, or use TEA (Triethylamine) as an auxiliary base.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (Ethyl Acetate/Hexane) or LCMS.

    • Endpoint: Disappearance of starting material (M+H = ~140 for Cl-precursor).

  • Workup:

    • Dilute with water.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (if required).

Quality Control (QC) Workflow

Whether you buy or make the compound, you must validate it using an orthogonal analytical approach.

QC_Workflow cluster_impurities Common Impurities to Flag Sample Incoming Material (Target or Precursor) LCMS LC-MS Analysis (Check Molecular Weight) Sample->LCMS NMR 1H NMR (DMSO-d6) (Check Structure & Solvents) Sample->NMR Decision Data Review LCMS->Decision Mass Confirmed? NMR->Decision Purity >95%? Pass Release for Screening Decision->Pass Yes Fail Quarantine / Repurify Decision->Fail No Imp1 Hydrolysis Product (M+H: 122) Decision->Imp1 Imp2 Bis-addition (Dimer formation)

Figure 2: QC Triage workflow. Key failure mode is hydrolysis of the nitrile or chloride, detectable by mass shift.

Analytical Data Reference
  • 1H NMR (DMSO-d6): Look for the N-Methyl doublet at

    
     ~2.9-3.1 ppm. The pyrimidine ring protons (H2 and H6) should appear as distinct singlets downfield (
    
    
    
    > 8.0 ppm).
  • IR Spectroscopy: Distinct Nitrile (

    
    ) stretch at ~2220 cm⁻¹.[3]
    

Part 4: Safety & Handling

Hazard Identification
  • Acute Toxicity: Nitriles are metabolic poisons. Although the pyrimidine ring stabilizes the cyano group, metabolism can release cyanide ions.

  • Sensitization: Pyrimidine intermediates are known skin and respiratory sensitizers.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin/eye irritation.

Storage Protocols
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis of the nitrile over long periods.

  • Container: Amber glass vials with Teflon-lined caps.

References

  • ChemicalBook. 4-Chloropyrimidine-5-carbonitrile Properties and Suppliers.

  • Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. (2008).[6][7]

  • Fisher Scientific. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Safety Data Sheet.

  • PubChem. 4-Aminopyrimidine-5-carbonitrile Compound Summary.

  • BuyersGuideChem. Supplier List for Pyrimidine Carbonitriles.

Sources

Safety and handling of 4-(Methylamino)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-(Methylamino)pyrimidine-5-carbonitrile

Section 1: Compound Profile and Introduction

4-(Methylamino)pyrimidine-5-carbonitrile belongs to the pyrimidine-5-carbonitrile class of heterocyclic compounds. This scaffold is of significant interest to researchers and drug development professionals due to its prevalence in biologically active molecules. Pyrimidine derivatives are integral components of DNA and RNA and have been extensively explored as pharmacophores in medicinal chemistry.[1][2] Specifically, substituted pyrimidine-5-carbonitriles serve as key intermediates in the synthesis of targeted therapeutics, including kinase inhibitors for oncology, such as those targeting the Epidermal Growth Factor Receptor (EGFR) and Checkpoint Kinase 1 (CHK1).[3][4][5][6]

Given its role as a reactive building block, a thorough understanding of the safe handling, storage, and disposal of 4-(Methylamino)pyrimidine-5-carbonitrile is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of its hazard profile and details field-proven protocols for its management in a research and development setting.

Chemical Structure and Identifiers

The molecular structure of 4-(Methylamino)pyrimidine-5-carbonitrile is characterized by a pyrimidine ring substituted with a methylamino group at position 4 and a nitrile (cyano) group at position 5. The presence of the cyano and amino functionalities makes it a versatile precursor for further chemical modifications.

Figure 1: Chemical Structure of 4-(Methylamino)pyrimidine-5-carbonitrile
Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Appearance Typically a white to brown solid/powder.[7][8]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO, ethanol, and methanol.[9][10]

Section 2: Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated)

The following classification is based on data from analogous compounds and should be used as a primary guideline for risk assessment.[11][12][13]

Hazard ClassPictogramSignal WordHazard Statement(s)
Acute Toxicity - Oral, Category 4 GHS07

Warning H302: Harmful if swallowed.[11]
Acute Toxicity - Dermal, Category 4 GHS07

Warning H312: Harmful in contact with skin.[14]
Acute Toxicity - Inhalation, Category 4 GHS07

Warning H332: Harmful if inhaled.
Skin Corrosion/Irritation, Category 2 GHS07

Warning H315: Causes skin irritation.[11][15]
Serious Eye Damage/Irritation, Cat 2A GHS07

Warning H319: Causes serious eye irritation.[11][15]
STOT - Single Exposure, Category 3 GHS07

Warning H335: May cause respiratory irritation.[11]
Primary Routes of Exposure and Health Effects
  • Inhalation: Inhalation of the dust can cause respiratory tract irritation.[11] Systemic effects are possible if absorbed.

  • Dermal Contact: The compound may be harmful if it comes into contact with the skin and can cause irritation.[14][15] Prolonged contact should be avoided.

  • Eye Contact: Direct contact with the powder can cause serious eye irritation.[11][15]

  • Ingestion: Ingestion is a primary concern due to acute toxicity. It is harmful if swallowed.[11][14]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A proactive approach to safety prioritizes engineering and administrative controls to minimize exposure, with PPE serving as the final barrier. This "Hierarchy of Controls" is a fundamental principle of laboratory safety.

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls Substitution->Engineering Isolate People Administrative Administrative Controls Engineering->Administrative Change How People Work PPE Personal Protective Equipment (Least Effective) Administrative->PPE Protect the Worker

Figure 2: The Hierarchy of Controls for chemical safety.
Engineering Controls

The primary engineering control for handling this compound is to minimize the generation and inhalation of dust.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood.[16] This captures airborne particles at the source, preventing inhalation.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[16][17]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling 4-(Methylamino)pyrimidine-5-carbonitrile.[16]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[17][18] A face shield should be worn over safety glasses if there is a significant splash hazard.[19]

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves, which provide good resistance against a broad range of chemicals for short-term handling.[16][19] Gloves must be inspected before use and changed immediately if contaminated. Always wash hands thoroughly with soap and water after removing gloves.[17]

  • Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned to protect skin.[17][19] Ensure shoes fully cover the foot (closed-toe and closed-heel).[19]

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, validated protocol is essential for minimizing risk.

Weighing and Solution Preparation Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer).

  • Don PPE: Put on all required PPE as described in Section 3.2.

  • Transfer: Perform all manipulations inside the fume hood. Carefully open the main container. Use a clean spatula to transfer the required amount of solid onto a weigh boat on a tared analytical balance. Avoid any actions that could generate dust.

  • Closure: Securely close the main container immediately after dispensing.

  • Dissolution: Transfer the weighed solid into the destination vial. Add the desired solvent, cap the vial, and mix until dissolved.

  • Decontamination: Wipe down the spatula and the work surface inside the fume hood with a damp cloth or towel. Dispose of the weigh boat and any contaminated wipes as hazardous waste.

  • Post-Handling: Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Storage Requirements
  • Container: Store in the original, tightly closed container.[20]

  • Environment: Keep the container in a dry, cool, and well-ventilated place, away from direct sunlight.[17][18]

  • Segregation: Store away from incompatible materials.[18]

Incompatible Materials
  • Strong Oxidizing Agents: Can cause vigorous reactions.

  • Strong Acids: May react exothermically or release toxic fumes.[18]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[14][15]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14][15]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[14][17]

Spill Response Protocol

For small spills of solid material:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: Prevent the spread of dust. Do not use a dry brush or compressed air.

  • Cleanup: Carefully sweep or scoop up the spilled solid using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[21][22]

  • Decontamination: Clean the spill area with a wet cloth or paper towels, and place all cleanup materials into the waste container.

  • Disposal: Dispose of the waste through a licensed waste disposal company.[22]

For large spills, evacuate the area and contact the institution's emergency response team.

SpillResponse start Spill Occurs assess Assess Spill (Size, Location, Hazard) start->assess is_minor Is it a minor spill and are you trained? assess->is_minor evacuate Evacuate Area & Call Emergency Response is_minor->evacuate No alert Alert Personnel in the Area is_minor->alert Yes end Spill Managed evacuate->end ppe Don Appropriate PPE alert->ppe cleanup Clean Spill Using Dry Methods ppe->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose dispose->end

Sources

Methodological & Application

Application Note: Divergent Synthesis of Bioactive Scaffolds from 4-(Methylamino)pyrimidine-5-carbonitrile

[1]

Strategic Overview & Mechanism

4-(Methylamino)pyrimidine-5-carbonitrile (CAS: Variable/Generic) is a "linchpin" intermediate.[1] Its value lies in the ortho-disposition of the nucleophilic methylamino group and the electrophilic nitrile group.[1] This specific geometry allows for facile annulation reactions to form fused bicyclic heterocycles—privileged structures in kinase inhibitor discovery (e.g., EGFR, JAK, and PI3K inhibitors).[1][2]

Unlike the unsubstituted 4-amino analog, the N-methyl group introduces a permanent substituent at the N-1 position of the resulting fused system (e.g., pyrimido[4,5-d]pyrimidine).[1] This restricts tautomerization, often improving solubility and metabolic stability, but also alters the cyclization kinetics due to steric bulk.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the three core synthetic modules covered in this guide.

GStart4-(Methylamino)pyrimidine-5-carbonitrileProd11-Methylpyrimido[4,5-d]pyrimidin-4(1H)-oneStart->Prod1Module 1:Formamide, Reflux(Cyclization)Prod2N-Methyl-5-(1H-tetrazol-5-yl)pyrimidin-4-amineStart->Prod2Module 2:NaN3, NH4Cl(Click Chemistry)Prod34-(Methylamino)pyrimidine-5-carboxamideStart->Prod3Module 3:NaOH/H2O2(Hydrolysis)

Figure 1: Divergent synthetic pathways from the parent nitrile to fused bicyclic systems, bioisosteres, and amide precursors.[1][2]

Module 1: Synthesis of Pyrimido[4,5-d]pyrimidines

Target: 1-Methylpyrimido[4,5-d]pyrimidin-4(1H)-one (or imine tautomer).[1] Significance: This scaffold mimics the purine core (adenine) and is a frequent pharmacophore in ATP-competitive inhibitors.[1]

Mechanistic Insight

The reaction utilizes formamide as a C1 synthone.[1] The N-methylamino group attacks the formyl carbon, followed by an intramolecular nucleophilic attack of the nitrile nitrogen on the intermediate.[1] The presence of the methyl group forces the resulting fused ring to adopt the 1-methyl configuration, preventing aromatization at that position and fixing the double bond structure.[1]

Detailed Protocol
ParameterSpecification
Reagents Formamide (Solvent/Reagent), Ammonium Formate (Catalyst)
Stoichiometry Excess Formamide (10-20 vol), 0.1 eq Ammonium Formate
Temperature 160–180 °C (Reflux)
Time 4–8 Hours
Atmosphere N₂ or Ar (Moisture sensitive at high temp)

Step-by-Step Methodology:

  • Setup: Charge a dried round-bottom flask with 4-(Methylamino)pyrimidine-5-carbonitrile (1.0 eq).

  • Solvent Addition: Add Formamide (15 mL per gram of substrate).[1] Note: Use fresh formamide; hydrolysis products (formic acid/ammonia) can alter yield.[2]

  • Catalyst: Add Ammonium Formate (0.1 eq) to accelerate the initial nucleophilic attack.[1]

  • Reaction: Heat the mixture to reflux (approx. 160–180 °C). The solution will typically darken. Monitor by LC-MS (Target M+1 = MW + 27 mass units for the imine, or +28 for the ketone if hydrolyzed).[1]

  • Workup (Precipitation): Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (5x reaction volume).

  • Isolation: The fused product is often poorly soluble in water and will precipitate.[1] Collect via vacuum filtration.[1]

  • Purification: Recrystallize from DMF/Ethanol or purify via flash chromatography (DCM:MeOH gradient) if necessary.

Critical Quality Attribute (CQA):

  • NMR Validation: Look for the disappearance of the nitrile peak (~2200 cm⁻¹ in IR) and the appearance of a new singlet aromatic proton (H-2 of the new pyrimidine ring) around 8.0–8.5 ppm in ¹H NMR.

Module 2: Tetrazole Bioisostere Synthesis

Target: N-Methyl-5-(1H-tetrazol-5-yl)pyrimidin-4-amine.[1] Significance: The tetrazole group is a classic bioisostere for carboxylic acids, offering improved metabolic stability and lipophilicity while maintaining hydrogen bond donor/acceptor capability.[1][2]

Detailed Protocol
ParameterSpecification
Reagents Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl)
Solvent DMF (Dimethylformamide) or DMSO
Stoichiometry NaN₃ (1.5 eq), NH₄Cl (1.5 eq)
Temperature 100–110 °C
Safety Warning: Azides can form explosive hydrazoic acid.[1][2] Use a blast shield.[1]

Step-by-Step Methodology:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 4-(Methylamino)pyrimidine-5-carbonitrile (1.0 eq) in DMF (10 mL/g).

  • Reagent Addition: Add Sodium Azide (1.5 eq) and Ammonium Chloride (1.5 eq). Note: NH₄Cl buffers the reaction and activates the azide.[1]

  • Reaction: Heat to 100 °C for 12–24 hours. Monitor consumption of nitrile by TLC or LC-MS.[1]

  • Quenching: Cool to room temperature. Slowly pour the mixture into 1N HCl (Caution: Gas evolution of HN₃ is possible; perform in a fume hood). Adjust pH to ~3–4 to protonate the tetrazole.[1]

  • Isolation: The product typically precipitates as the free acid.[1] Filter and wash with cold water.[1]

  • Purification: If the product is soluble in water (due to the basic pyrimidine ring), extraction with Ethyl Acetate/n-Butanol (9:1) may be required, followed by evaporation.[1]

Module 3: Controlled Hydrolysis to Carboxamide

Target: 4-(Methylamino)pyrimidine-5-carboxamide.[1] Significance: The primary amide is a versatile intermediate for Hofmann rearrangements (yielding diamines) or dehydration to regenerate the nitrile.[1][2]

Detailed Protocol
ParameterSpecification
Reagents 30% Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH)
Solvent Ethanol/Water (1:[1]1) or DMSO
Temperature 0 °C to Room Temperature
Time 1–3 Hours

Step-by-Step Methodology:

  • Setup: Dissolve 4-(Methylamino)pyrimidine-5-carbonitrile (1.0 eq) in Ethanol/Water.

  • Base Addition: Add 6N NaOH (1.2 eq).[1][2] Cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Dropwise add 30% H₂O₂ (4.0 eq).[1] Exothermic reaction—control addition rate.[1]

  • Reaction: Allow to warm to room temperature. The reaction is typically essentially quantitative within 2 hours.[1]

  • Workup: Quench excess peroxide with saturated sodium thiosulfate solution.[1] Extract with Ethyl Acetate or DCM.[1]

  • Validation: LC-MS will show a mass shift of +18 (hydration).[1]

References

  • Fused Pyrimidine Synthesis: Fadda, A. A., et al. "Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives."[1][2][3] ResearchGate, 2025.[1][2][3][4][5]

  • Nitrile Hydrolysis Mechanisms: "Converting Nitriles to Amides - Mechanism and Conditions." Chemistry Steps, 2024.[1][2][6]

  • Tetrazole Synthesis (Click Chemistry): "Reactions of Azides - Substitution, Reduction, Rearrangements."[1][2] Master Organic Chemistry, 2018.[1][2]

  • Pyrimido[4,5-d]pyrimidine Reviews: "Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines." NIH/PubMed, 2024.[1][2]

Application Notes & Protocols: The 4-(Methylamino)pyrimidine-5-carbonitrile Scaffold in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, certain molecular frameworks emerge as "privileged scaffolds." These structures demonstrate an innate ability to bind to conserved regions of biologically relevant targets, providing a robust foundation for the development of potent and selective therapeutic agents. The pyrimidine ring is a cornerstone of such scaffolds, being a fundamental component of the nucleobases that constitute DNA and RNA.[1][2] Its derivatives have shown a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4]

Within this class, the 4-(methylamino)pyrimidine-5-carbonitrile core has garnered significant attention. This guide provides an in-depth exploration of this scaffold, detailing its strategic importance in kinase inhibitor design, providing a case study in its application, and offering detailed protocols for its synthesis and biological evaluation.

The 4-Aminopyrimidine-5-carbonitrile Core: A Versatile Kinase Hinge-Binding Motif

The efficacy of the 4-aminopyrimidine core in kinase inhibition stems from its remarkable ability to mimic the adenine base of adenosine triphosphate (ATP). Kinases, the enzymes that catalyze the transfer of a phosphate group to a substrate, possess a highly conserved ATP-binding pocket. A key feature of this pocket is the "hinge region," a sequence of amino acids that forms critical hydrogen bonds with the adenine of ATP to anchor it in place.

The 4-aminopyrimidine scaffold is an exceptional bioisostere for adenine in this context. The N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor, while the exocyclic amino group at the C4 position acts as a hydrogen bond donor. This pattern perfectly complements the hydrogen bond donor-acceptor pair found in the backbone of the kinase hinge region, allowing for high-affinity binding. The methylamino group in the title scaffold can further enhance binding or modulate solubility and metabolic stability. The nitrile group at the C5 position is a powerful electron-withdrawing group that can influence the electronics of the pyrimidine ring and can also participate in additional interactions within the active site, such as hydrogen bonds or dipole interactions, thereby improving potency and selectivity.[5]

This fundamental interaction is the cornerstone of this scaffold's application in designing inhibitors for a multitude of kinases, including Checkpoint Kinase 1 (CHK1), Cyclin-Dependent Kinase 9 (CDK9), and Epidermal Growth Factor Receptor (EGFR).[6][7][8][9]

Case Study: Targeting EGFR with Pyrimidine-5-carbonitrile Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[8][9] A series of pyrimidine-5-carbonitrile derivatives have been designed as ATP-competitive inhibitors of both wild-type (EGFRWT) and mutant forms of the receptor (e.g., EGFRT790M).[8][9]

The design strategy leverages the 4-aminopyrimidine core to anchor the inhibitor in the ATP binding site. Various substituents are then explored at other positions of the pyrimidine ring to extend into adjacent pockets, thereby enhancing potency and selectivity. For example, compound 11b from a recent study, which incorporates this core, demonstrated potent inhibitory activity against EGFRWT (IC50 = 0.09 µM) and the T790M mutant (IC50 = 4.03 µM), and showed significant antiproliferative activity against several cancer cell lines.[8] This activity was attributed to its ability to arrest the cell cycle and induce apoptosis.[8]

The mechanism involves the inhibitor occupying the ATP pocket, preventing the binding of ATP and subsequent autophosphorylation of the kinase. This blockade inhibits the downstream signaling cascades responsible for tumor growth and survival.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds p_EGFR p-EGFR (Active) EGFR->p_EGFR Dimerization & Autophosphorylation Inhibitor 4-Aminopyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR PI3K PI3K p_EGFR->PI3K RAS RAS p_EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DrugDiscoveryWorkflow Scaffold Scaffold Selection (4-Aminopyrimidine- 5-carbonitrile) Synthesis Library Synthesis (e.g., Suzuki, Buchwald-Hartwig couplings at other positions) Scaffold->Synthesis Screening Primary Screening (HTRF Kinase Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Optimization Lead Optimization (ADME, Selectivity, PK) SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: A typical workflow for kinase inhibitor development using the pyrimidine scaffold.

Conclusion

The 4-(methylamino)pyrimidine-5-carbonitrile scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. Its inherent ability to form key hydrogen bonding interactions with the kinase hinge region provides a reliable anchor for inhibitor design. Through systematic modification and the application of robust synthetic and screening protocols, this privileged core continues to serve as the foundation for the discovery of novel and effective kinase inhibitors for a wide range of human diseases.

References

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. [Link]

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. World Journal of Pharmaceutical Research. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]

  • Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry. [Link]

  • CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF. European Patent Office. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]of_N_-Acylphosphatidylethanolamine_Phospholipase_D)

Sources

Application Note & Protocols: Leveraging the 4-Aminopyrimidine-5-Carbonitrile Scaffold for the Synthesis of Potent and Selective CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and validation of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, utilizing 4-(methylamino)pyrimidine-5-carbonitrile as a key structural motif.

Authored by: A Senior Application Scientist

Scientific Rationale: Why Target CDK9 in Oncology?

Cyclin-Dependent Kinase 9 (CDK9) has emerged as a high-value target in cancer therapy due to its fundamental role in regulating gene transcription.[1][2] CDK9, in partnership with its regulatory subunit Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[3][4] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an action that is critical for releasing RNAP II from promoter-proximal pausing and transitioning it into a productive elongation phase.[2][5]

In many cancers, malignant cells become addicted to the continuous, high-level transcription of specific short-lived proteins that promote survival and proliferation.[2] These often include key oncoproteins like MYC and anti-apoptotic proteins such as Mcl-1. By inhibiting CDK9, the transcription of these essential survival genes is suppressed, leading to cell cycle arrest and apoptosis in cancer cells, which are often more sensitive to transcriptional inhibition than normal cells.[1][6] This makes the selective inhibition of CDK9 a compelling therapeutic strategy.[7][8]

The 2,4-disubstituted pyrimidine scaffold, particularly those bearing a C5-carbonitrile, represents a "privileged" chemical structure in kinase inhibitor design. This framework is adept at fitting into the ATP-binding pocket of many kinases, including CDK9, where the nitrogen atoms of the pyrimidine ring can form critical hydrogen bond interactions with the hinge region of the kinase, mimicking the binding of ATP itself.[3][9] The C5-carbonitrile group can further enhance binding potency and influence selectivity.[9][10] This guide focuses on a synthetic route that utilizes 4-(methylamino)pyrimidine-5-carbonitrile as a core building block for this purpose.

CDK9_Inhibition_Pathway cluster_Transcription Transcriptional Regulation cluster_Inhibition Therapeutic Intervention PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylates C-terminal Domain Elongation Productive Transcription (e.g., MYC, Mcl-1 mRNA) RNAPII->Elongation Release & Elongation Apoptosis Tumor Cell Apoptosis Elongation->Apoptosis Downregulation Leads to Inhibitor Pyrimidine-Based CDK9 Inhibitor Inhibitor->PTEFb Binds to ATP Pocket Blocks Kinase Activity

Caption: Mechanism of CDK9 inhibition leading to cancer cell apoptosis.

Overview of the Synthetic Strategy

The synthesis of advanced CDK9 inhibitors from the 4-(methylamino)pyrimidine-5-carbonitrile core involves a multi-step process. The general workflow is designed to first construct the core pyrimidine ring system and then introduce additional chemical diversity through subsequent functionalization reactions. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

A robust and widely adopted method for constructing the 2,4-diaminopyrimidine-5-carbonitrile core is the cyclocondensation reaction between a substituted guanidine and an activated three-carbon electrophile, such as an enaminonitrile or an alkoxymethylenemalononitrile.

Synthetic_Workflow Start Simple Precursors (e.g., Malononitrile, Guanidine) Intermediate Core Synthesis: 4-(Methylamino)pyrimidine -5-carbonitrile Start->Intermediate Cyclocondensation QC1 Characterization (NMR, MS) Intermediate->QC1 Functionalization Key Functionalization (e.g., Cross-Coupling) QC2 Purification (Chromatography) Functionalization->QC2 Final Final CDK9 Inhibitor QC3 Final Analysis (HPLC, NMR, MS) Final->QC3 QC1->Functionalization QC2->Final BioAssay Biological Validation (Kinase & Cell Assays) QC3->BioAssay

Caption: General workflow for synthesis and validation of CDK9 inhibitors.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. Adhere to all institutional safety guidelines and use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile

This protocol describes a plausible method for creating a key intermediate that can be further functionalized. The reaction involves the cyclocondensation of guanidine with an enol ether of malononitrile, followed by chlorination and subsequent nucleophilic substitution. A more direct route starts with a pre-formed pyrimidine. Here, we outline a common method to build the functionalized pyrimidine core.

Rationale: The construction of the pyrimidine ring via cyclocondensation is a foundational strategy in heterocyclic chemistry.[11] Using guanidine hydrochloride provides a reliable source for the N-C-N amidine fragment required for ring formation. Subsequent chlorination at the C2 position provides a reactive handle for introducing diverse substituents via nucleophilic aromatic substitution or cross-coupling reactions.

Reagents & Materials
Malononitrile
Triethyl orthoformate
Acetic anhydride
Guanidine hydrochloride
Sodium ethoxide (21% in ethanol)
Phosphorus oxychloride (POCl₃)
Methylamine solution (e.g., 40% in H₂O)
Dichloromethane (DCM), Ethanol, Dioxane
Standard glassware for reflux and inert atmosphere

Step-by-Step Procedure:

  • Synthesis of Ethoxymethylenemalononitrile:

    • In a round-bottom flask, combine malononitrile (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (2.0 eq).

    • Heat the mixture at 120-130 °C for 3 hours with stirring.

    • Allow the reaction to cool, then concentrate under reduced pressure to remove volatiles. The resulting oil or solid is ethoxymethylenemalononitrile, which can often be used in the next step without further purification.

  • Synthesis of 2-Amino-4-hydroxypyrimidine-5-carbonitrile:

    • Dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

    • Add guanidine hydrochloride (1.0 eq) to the solution and stir for 30 minutes at room temperature.

    • Add a solution of ethoxymethylenemalononitrile (1.0 eq) in ethanol dropwise.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor reaction completion by TLC.

    • Cool the mixture to room temperature and neutralize with glacial acetic acid. The resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried.

  • Synthesis of 2,4-Dichloropyrimidine-5-carbonitrile:

    • CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a chemical fume hood.

    • Suspend the 2-amino-4-hydroxypyrimidine-5-carbonitrile (1.0 eq) in phosphorus oxychloride (5-10 eq).

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (approx. 105 °C) for 3-4 hours. The suspension should become a clear solution.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the dichlorinated product.

  • Synthesis of 2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile:

    • Dissolve the 2,4-dichloropyrimidine-5-carbonitrile (1.0 eq) in a suitable solvent like dioxane or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add methylamine solution (1.1 eq) dropwise. The regioselectivity of this reaction is high, with the C4 chlorine being significantly more reactive to nucleophilic substitution than the C2 chlorine.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor by TLC. Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Synthesis of a Final CDK9 Inhibitor via Suzuki Coupling

Rationale: The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. Here, it is used to attach a substituted aryl or heteroaryl group to the C2 position of the pyrimidine core, a common feature in many potent CDK9 inhibitors.[9][10] This modular approach allows for the rapid generation of a library of analogs for SAR studies.

Reagents & Materials
2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile (from Protocol 1)
Substituted Aryl/Heteroaryl Boronic Acid (e.g., 4-methoxyphenylboronic acid)
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)
Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 2-chloro-4-(methylamino)pyrimidine-5-carbonitrile (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the final inhibitor.

Characterization and Biological Validation

A synthesized compound is not an inhibitor until it is proven to be. Rigorous characterization and biological testing are non-negotiable steps.

Protocol 3: Physicochemical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the presence of all expected protons and their chemical environments. Check for the disappearance of starting material signals and the appearance of new signals corresponding to the coupled product.

    • ¹³C NMR: Confirm the presence of all expected carbon atoms.

  • Mass Spectrometry (MS):

    • Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition by matching the observed m/z value to the calculated value for the desired compound's molecular formula.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound. For biological testing, purity should ideally be >95%.

Protocol 4: In Vitro Biological Evaluation

Rationale: The ultimate goal is to validate that the synthesized molecule inhibits CDK9 and exerts an anti-proliferative effect on cancer cells. This requires both a biochemical assay to measure direct target engagement and a cell-based assay to assess functional consequences.

A. Biochemical CDK9 Kinase Assay (IC₅₀ Determination)

This assay measures the concentration of the inhibitor required to reduce the enzymatic activity of isolated CDK9 by 50%.[12][13]

Materials
Recombinant human CDK9/Cyclin T1 enzyme
Kinase substrate (e.g., a peptide derived from RNAP II CTD)
ATP (Adenosine Triphosphate)
Synthesized inhibitor compound
Kinase assay buffer
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
384-well microplates

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a 384-well plate, add the kinase buffer, the CDK9/Cyclin T1 enzyme, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced (or substrate phosphorylated).

  • Read the signal (e.g., luminescence or fluorescence) on a plate reader.

  • Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Cell-Based Anti-Proliferative Assay (GI₅₀ Determination)

This assay measures the concentration of the inhibitor required to inhibit the growth of a cancer cell line by 50%.

Materials
Cancer cell line known to be sensitive to transcriptional inhibition (e.g., MCF-7, HCT116)[12]
Cell culture medium and supplements
Synthesized inhibitor compound
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
96-well clear-bottom cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the synthesized inhibitor and a vehicle control (DMSO).

  • Incubate the cells for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Example Data Summary Table
Compound ID CDK9/CycT1 IC₅₀ (nM) MCF-7 GI₅₀ (nM)
Inhibitor-00175250
Inhibitor-002 (Optimized)835
Flavopiridol (Control)550

References

  • CDK9 inhibitors in cancer research - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - MDPI. (2024). MDPI. [Link]

  • Mechanism of action of CDK‐9 inhibitors. - ResearchGate. (n.d.). ResearchGate. [Link]

  • CDK inhibitors in cancer therapy, an overview of recent development - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Overview of CDK9 as a target in cancer research. (n.d.). Ars Pharmaceutica. [Link]

  • Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches - Frontiers. (2024). Frontiers. [Link]

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In silico-driven identification of potent CDK9 inhibitors through bioisosteric replacement and multi-stage virtual screening - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9 | Journal of Medicinal Chemistry - ACS Publications. (2025). ACS Publications. [Link]

  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - MDPI. (2023). MDPI. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). ACS Publications. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - ACS Publications. (2025). ACS Publications. [Link]

  • Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity | Journal of Medicinal Chemistry - ACS Publications. (2012). ACS Publications. [Link]

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - Arkivoc. (n.d.). Arkivoc. [Link]

Sources

4-(Methylamino)pyrimidine-5-carbonitrile as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Methylamino)pyrimidine-5-carbonitrile as a Premier Scaffold for Fused Heterocycles [1]

Executive Summary: The "Push-Pull" Advantage

In the landscape of kinase inhibitor design and nucleotide analog synthesis, 4-(Methylamino)pyrimidine-5-carbonitrile (CAS: 16357-69-0) represents a "privileged scaffold."[1] Its utility stems from the unique electronic relationship between the electron-donating methylamino group at position 4 and the electron-withdrawing nitrile group at position 5.[1]

This ortho-amino nitrile motif creates a "push-pull" system that is highly susceptible to annulation reactions.[1] Unlike unsubstituted 4-aminopyrimidines, the N-methyl group provides two distinct advantages:

  • Solubility & Lipophilicity: It modulates the LogP, often improving cell permeability in the final drug candidate.

  • Conformational Locking: It eliminates one proton donor site, forcing specific tautomeric states that can enhance selectivity in ATP-binding pockets.[1]

This guide details the protocols for converting this building block into two critical bicyclic heterocycles: Pyrimido[4,5-d]pyrimidines and 7-Deazapurine analogs .[1]

Strategic Reaction Pathways

The reactivity of 4-(methylamino)pyrimidine-5-carbonitrile is dominated by the electrophilicity of the nitrile carbon, which can be activated by the neighboring amine.[1] The following workflow illustrates the divergent synthesis pathways available to researchers.

SynthesisPathways Start 4-(Methylamino) pyrimidine-5-carbonitrile (CAS 16357-69-0) RouteA Route A: Cyclocondensation Start->RouteA + Formamide/Amidine (160-180°C) RouteB Route B: Hydrolysis Start->RouteB + H2SO4 or NaOH/H2O2 ProdA Pyrimido[4,5-d]pyrimidine (Kinase Inhibitor Core) RouteA->ProdA Annulation ProdB 4-(Methylamino) pyrimidine-5-carboxamide RouteB->ProdB Partial Hydrolysis ProdC Pyrimido[4,5-d] pyrimidin-4(3H)-one ProdB->ProdC + Orthoformate Cyclization

Figure 1: Divergent synthetic utility of the 4-(methylamino)pyrimidine-5-carbonitrile scaffold.

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of 4-Aminopyrimido[4,5-d]pyrimidines

Target Application: Pan-kinase inhibitors and adenosine receptor antagonists.[1]

This protocol utilizes the nucleophilic attack of the N-methylamine on an external electrophile (formamide or formamidine), followed by an intramolecular cyclization onto the nitrile.

Reagents:

  • Substrate: 4-(Methylamino)pyrimidine-5-carbonitrile (1.0 eq)[1]

  • Reagent: Formamide (Excess, acts as solvent) or Formamidine Acetate (1.5 eq)

  • Catalyst: Ammonium acetate (0.1 eq) - Optional, promotes proton transfer[1]

Step-by-Step Methodology:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the substrate (500 mg) in Formamide (5 mL).

  • Activation: Add Ammonium Acetate (25 mg).

    • Expert Insight: While the reaction proceeds thermally, ammonium acetate acts as a buffer, preventing the decomposition of the sensitive nitrile group before cyclization occurs [1].

  • Reaction: Heat the mixture to 160–180°C for 4–6 hours.

    • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6) will disappear, and a highly fluorescent spot (product) will appear at lower Rf.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If precipitation occurs: Filter and wash with cold water and diethyl ether.[1]

    • If no precipitate: Pour the mixture into ice-water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Recrystallization from Ethanol/DMF is preferred over column chromatography due to the high polarity of the fused ring system.

Mechanism of Action: The N-methylamine attacks the formamide carbonyl, displacing ammonia (or water) to form an intermediate formamidine. The tautomeric nitrogen then attacks the neighboring nitrile carbon (intramolecular nucleophilic addition), closing the pyrimidine ring.

Protocol B: Controlled Hydrolysis to 5-Carboxamides

Target Application: Precursor for Pyrimidopyrimidinones (e.g., Pemetrexed analogs).[1]

Direct cyclization often yields fully aromatic systems. To access the "one-oxo" systems (diones or pyrimidinones), one must first hydrolyze the nitrile to an amide without decarboxylation.

Reagents:

  • Substrate: 4-(Methylamino)pyrimidine-5-carbonitrile[1][2]

  • Reagent: 30% Hydrogen Peroxide (H2O2)

  • Base: 6N Sodium Hydroxide (NaOH)

  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Suspend the substrate (1.0 mmol) in Ethanol (3 mL).

  • Addition: Add 6N NaOH (0.5 mL) followed by dropwise addition of 30% H2O2 (0.5 mL) at 0°C.

    • Critical Control: The reaction is exothermic. Maintain temperature <10°C during addition to prevent hydrolysis of the N-methyl group or ring opening [2].[1]

  • Stirring: Allow to warm to room temperature and stir for 1 hour.

  • Quenching: Carefully acidify with 1N HCl to pH 7.0.

  • Isolation: Evaporate ethanol. The amide product usually precipitates from the aqueous residue. Filter and dry.[1]

Comparative Data & Yield Optimization

The following table summarizes expected outcomes based on reaction conditions for this class of compounds.

Reaction ConditionTarget HeterocycleTypical YieldKey Challenge
Formamide, 180°C Pyrimido[4,5-d]pyrimidine65–80%Thermal decomposition of unstable substrates.[1]
Formamidine Acetate, EtOH, Reflux Pyrimido[4,5-d]pyrimidine50–65%Requires longer reaction times (12-24h).
H2SO4 (conc), 40°C Pyrimidine-5-carboxamide70–85%Risk of hydrolysis to carboxylic acid (over-reaction).
NaOH / H2O2 Pyrimidine-5-carboxamide85–95%Best Method for stopping at the amide stage.[1]

Mechanistic Visualization: The Cyclization Cascade

Understanding the electron flow is critical for troubleshooting. If the reaction fails, it is usually due to the poor nucleophilicity of the amine or steric hindrance at the nitrile.

Mechanism Step1 Substrate (4-NHMe, 5-CN) Step2 Intermolecular Attack on Formamide Step1->Step2 Heat / H+ Step3 Intermediate Formamidine Species Step2->Step3 - NH3 / H2O Step4 Intramolecular Cyclization onto CN Step3->Step4 Rotation & Attack Final 7-Methyl-pyrimido[4,5-d] pyrimidine Product Step4->Final Tautomerization

Figure 2: Mechanistic cascade of the formamide-mediated cyclization.[1]

Troubleshooting & Expert Tips

  • Issue: Low solubility of the starting material.

    • Solution: Use DMA (Dimethylacetamide) or NMP as a co-solvent if using formamidine acetate. If using neat formamide, pre-sonicate the mixture.

  • Issue: Incomplete Cyclization (Stuck at Amidine).

    • Solution: This is common at lower temperatures (<140°C). Increase the temperature to 180°C or add a Lewis acid catalyst (e.g., ZnCl2) to activate the nitrile [3].

  • Issue: N-Dealkylation.

    • Solution: Avoid strong mineral acids (HCl/H2SO4) at high temperatures. The N-methyl group is generally stable, but prolonged reflux in acidic media can cleave it.[1]

References

  • Synthesis of Pyrimido[4,5-d]pyrimidines: Fadda, A. A., et al. "Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives." ResearchGate, 2025.[3][4]

  • Hydrolysis Protocols: Sahrapeyma, S., et al. "One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst."[1] Iranian Journal of Catalysis, 2024.[5]

  • General Heterocycle Synthesis: "Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines." NIH/PubMed Central, 2024.

  • Compound Data: PubChem CID 155109148 (Related 7-deazapurine structure).[1] National Library of Medicine.

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors Utilizing 4-(Methylamino)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Role of the Pyrimidine Scaffold in Modern Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in oncology and beyond. The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized cancer therapy. Within this landscape, the pyrimidine nucleus is a "privileged scaffold," a structural motif repeatedly found in successful therapeutic agents.[1][2] Its intrinsic ability to mimic the purine ring of ATP allows it to form key hydrogen bond interactions within the kinase hinge region, providing a robust anchor for inhibitor binding.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-(methylamino)pyrimidine-5-carbonitrile as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed synthetic protocols, and outline robust methodologies for biological characterization, thereby offering a complete workflow from molecular design to preclinical evaluation.

The 4-(Methylamino)pyrimidine-5-carbonitrile Scaffold: Physicochemical Properties and Synthetic Rationale

The 4-(methylamino)pyrimidine-5-carbonitrile core is an excellent starting point for kinase inhibitor synthesis due to its inherent chemical functionalities that allow for diverse and targeted modifications.

PropertyValueReference
Molecular Formula C₆H₆N₄[3]
Molecular Weight 134.14 g/mol [3]
Appearance Solid[3]
CAS Number 698-29-3[3]

The pyrimidine ring system is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 4-positions.[4] The methylamino group at the 4-position can act as a key hydrogen bond donor, while the nitrile group at the 5-position is a strong electron-withdrawing group that can further activate the ring for substitution and can also be a point for further chemical modification. The 2-position is often a primary site for introducing diversity and targeting specific kinase residues.

Design and Synthesis of Kinase Inhibitors from 4-(Methylamino)pyrimidine-5-carbonitrile

The general strategy for elaborating the 4-(methylamino)pyrimidine-5-carbonitrile scaffold involves the introduction of various substituents at the 2-position via nucleophilic aromatic substitution. This approach allows for the exploration of a wide chemical space to optimize potency and selectivity against the target kinase.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for generating a library of kinase inhibitors from 4-(methylamino)pyrimidine-5-carbonitrile.

Synthetic Workflow General Synthetic Workflow for Kinase Inhibitors start 4-(Methylamino)pyrimidine- 5-carbonitrile step1 Activation of 2-position (e.g., chlorination) start->step1 intermediate 2-Chloro-4-(methylamino)pyrimidine- 5-carbonitrile step1->intermediate step2 Nucleophilic Aromatic Substitution (SₙAr) with diverse anilines/amines intermediate->step2 product Library of 2-substituted-4-(methylamino) -pyrimidine-5-carbonitrile derivatives step2->product

Caption: A generalized synthetic scheme for diversifying the 4-(methylamino)pyrimidine-5-carbonitrile scaffold.

Detailed Synthetic Protocol: Synthesis of a 2-Anilino-4-(methylamino)pyrimidine-5-carbonitrile Derivative

This protocol details the synthesis of a representative kinase inhibitor through a two-step process: chlorination of the 2-position followed by a nucleophilic aromatic substitution with a substituted aniline.

Step 1: Synthesis of 2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile

This step is a conceptual adaptation based on established methods for the chlorination of similar pyrimidine systems.

  • Materials:

    • 4-(Methylamino)pyrimidine-5-carbonitrile

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene (anhydrous)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a stirred suspension of 4-(methylamino)pyrimidine-5-carbonitrile (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

    • Slowly add phosphorus oxychloride (3.0 eq) at 0 °C.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-chloro-4-(methylamino)pyrimidine-5-carbonitrile.

Step 2: Synthesis of 2-(Substituted anilino)-4-(methylamino)pyrimidine-5-carbonitrile

This procedure is a nucleophilic aromatic substitution reaction.

  • Materials:

    • 2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile

    • Substituted aniline (e.g., 3-ethynylaniline) (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • 2-Propanol or another suitable high-boiling solvent

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-chloro-4-(methylamino)pyrimidine-5-carbonitrile (1.0 eq) in 2-propanol, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 2-(substituted anilino)-4-(methylamino)pyrimidine-5-carbonitrile derivative.

Biological Evaluation of Pyrimidine-Based Kinase Inhibitors

A systematic biological evaluation is crucial to determine the potency, selectivity, and cellular effects of the newly synthesized compounds.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

The HTRF assay is a robust, high-throughput method for measuring kinase activity.[2][5]

HTRF Kinase Assay HTRF Kinase Assay Principle cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate-Biotin Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Phosphorylation Substrate_Biotin Substrate-Biotin Substrate_Biotin->Phospho_Substrate Phosphorylation Substrate_Biotin->ADP Phosphorylation ATP ATP ATP->Phospho_Substrate Phosphorylation ATP->ADP Phosphorylation Inhibitor Test Compound Inhibitor->Phospho_Substrate Phosphorylation Inhibitor->ADP Phosphorylation Eu_Cryptate Europium Cryptate-labeled Anti-phospho Antibody Phospho_Substrate->Eu_Cryptate Binds XL665 Streptavidin-XL665 Phospho_Substrate->XL665 Binds Eu_Cryptate->XL665 FRET Signal

Caption: The principle of the HTRF kinase assay for measuring inhibitor potency.

Protocol: HTRF Kinase Assay

  • Materials:

    • Purified kinase (e.g., EGFR, JAK2, PI3K)

    • Biotinylated substrate peptide

    • ATP

    • Synthesized pyrimidine-based inhibitors

    • HTRF KinEASE™ kit (or equivalent) containing:

      • Europium (Eu³⁺) cryptate-labeled anti-phospho-antibody

      • Streptavidin-XL665

    • Assay buffer

    • 384-well low-volume white plates

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitors in the assay buffer.

    • In a 384-well plate, add the kinase, biotinylated substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the HTRF detection reagents (Eu³⁺-cryptate antibody and Streptavidin-XL665 in EDTA-containing buffer).

    • Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cell-Based Assays

3.2.1. Cytotoxicity and Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]

Protocol: MTT Assay

  • Materials:

    • Cancer cell line (e.g., A549 for EGFR inhibitors, HEL for JAK2 inhibitors)

    • Cell culture medium (e.g., RPMI-1640) with 10% FBS

    • Synthesized pyrimidine-based inhibitors

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized inhibitors and incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for cell proliferation.

3.2.2. Cell Cycle Analysis

Flow cytometry can be used to determine the effect of the inhibitors on cell cycle progression.[8]

Cell Cycle Analysis Cell Cycle Analysis Workflow start Cancer Cell Culture step1 Treat with Inhibitor start->step1 step2 Harvest and Fix Cells step1->step2 step3 Stain with Propidium Iodide (PI) step2->step3 step4 Flow Cytometry Analysis step3->step4 result Cell Cycle Distribution (G1, S, G2/M phases) step4->result

Caption: A streamlined workflow for analyzing the impact of inhibitors on the cell cycle.

Protocol: Cell Cycle Analysis

  • Materials:

    • Cancer cell line

    • Synthesized pyrimidine-based inhibitors

    • 70% ethanol (ice-cold)

    • Phosphate-buffered saline (PBS)

    • Propidium iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Seed cells in 6-well plates and treat with the inhibitor at its IC₅₀ concentration for 24 hours.

    • Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Data Presentation and Interpretation

The results of the biological assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

In Vitro Kinase Inhibition Data
Compound IDR-group at C2Target KinaseIC₅₀ (nM)
Example-EGFR-1 3-EthynylanilineEGFR90
Example-EGFR-2 4-FluoroanilineEGFR150
Erlotinib (Ref.) -EGFR2
Example-PI3K-1 4-MorpholinoanilinePI3Kα31.8
Example-PI3K-2 4-Methylpiperazin-1-ylPI3Kδ15.4
BKM-120 (Ref.) -PI3Kα44.6

Note: The IC₅₀ values presented are hypothetical examples for illustrative purposes and should be replaced with experimental data. Some values are inspired by related pyrimidine-5-carbonitrile derivatives.[1][5]

Cellular Antiproliferative Activity
Compound IDCell LineIC₅₀ (µM)
Example-EGFR-1 A549 (NSCLC)2.4
Example-EGFR-1 HCT-116 (Colon)3.37
Erlotinib (Ref.) A549 (NSCLC)>10
Example-PI3K-1 A2780 (Ovarian)0.5
Example-PI3K-1 U87MG (Glioblastoma)1.2

Note: The IC₅₀ values presented are hypothetical examples for illustrative purposes and should be replaced with experimental data. Some values are inspired by related pyrimidine-5-carbonitrile derivatives.[1]

Structure-Activity Relationship (SAR) Insights

The data generated from the in vitro and cell-based assays can be used to derive SAR insights that guide further optimization of the lead compounds. For instance, the introduction of a hydrogen bond acceptor at the meta- or para-position of the 2-anilino substituent may enhance binding to the kinase active site. The nature and size of the substituent can also influence selectivity across the kinome.

Conclusion

The 4-(methylamino)pyrimidine-5-carbonitrile scaffold represents a valuable and versatile starting point for the development of potent and selective kinase inhibitors. The synthetic and biological protocols outlined in these application notes provide a robust framework for researchers to design, synthesize, and evaluate novel drug candidates based on this promising chemical core.

References

  • Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. SLAS Discovery. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • HTRF ® Kinase Assay Protocol. ResearchGate. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Advances. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • IC50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Structure-Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. Aggregate. [Link]

  • 4IVA: JAK2 kinase (JH1 domain) in complex with the inhibitor TRANS-4-[(8AS)-2-[(1R)-1-HYDROXYETHYL]IMIDAZO[4,5-D]PYRROLO[2,3-B]PYRIDIN-1(8AH)-YL]CYCLOHEXANECARBONITRILE. RCSB PDB. [Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders. Expert Review of Clinical Pharmacology. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(Methylamino)pyrimidine-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide addresses the synthesis of 4-(methylamino)pyrimidine-5-carbonitrile via Nucleophilic Aromatic Substitution (SNAr). While this reaction appears deceptively simple, the presence of the electron-withdrawing nitrile group at the C5 position creates a "hyper-electrophilic" C4 center, making the system prone to rapid exotherms, regioselectivity errors (if starting from di-halo precursors), and hydrolysis side-reactions.

The Golden Rule: Control the exotherm and exclude water. The 5-cyano group activates the ring so strongly that aggressive heating is rarely necessary and often detrimental.

Optimized Experimental Protocol

The following protocol is designed to maximize yield while suppressing the common hydrolysis of the nitrile group to the primary amide.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
4-Chloropyrimidine-5-carbonitrile 1.0SubstratePurity >97%; Dry
Methylamine (2.0M in THF) 1.2 - 1.5NucleophileDo not use aqueous MeNH₂ to prevent hydrolysis.
Triethylamine (TEA) 1.1Acid ScavengerOptional if using 2.5 equiv of MeNH₂.
Tetrahydrofuran (THF) 10-15 VolSolventAnhydrous; Aprotic.
Step-by-Step Methodology
  • Preparation: Charge a dried reaction vessel with 4-chloropyrimidine-5-carbonitrile (1.0 equiv) and anhydrous THF (10 volumes) under an inert atmosphere (N₂ or Ar).

  • Temperature Control: Cool the solution to 0 °C using an ice/water bath.

    • Why: The reaction is exothermic. Higher temperatures promote competitive hydrolysis of the nitrile group by trace moisture.

  • Addition: Dropwise add Methylamine (solution in THF) over 15–30 minutes.

    • Observation: A white precipitate (amine hydrochloride salt) will form immediately.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane) or LCMS. The starting material (SM) should be consumed rapidly.

  • Workup (Aqueous Avoidance Route):

    • Filter off the precipitated salts (MeNH₃Cl or TEA·HCl).

    • Concentrate the filtrate in vacuo.

    • Triturate the residue with cold diethyl ether or hexane to obtain the product.

  • Alternative Workup (If salts remain):

    • Dilute with EtOAc, wash rapidly with cold water (1x) and Brine (1x).

    • Warning: Prolonged exposure to basic aqueous layers can hydrolyze the nitrile. Dry organic layer over Na₂SO₄ immediately.

Troubleshooting & FAQs

Category 1: Impurity Profiling

Q: I see a +18 mass unit impurity (M+18) by LCMS. What is it? A: This is the primary amide resulting from the hydrolysis of your nitrile group (R-CN


 R-CONH₂).
  • Cause: Presence of water in the reaction solvent or prolonged exposure to aqueous base during workup. The 4-amino group acts as an electron donor, but the ring remains electron-deficient enough to activate the nitrile toward hydration.

  • Solution: Switch from aqueous methylamine to 2.0M Methylamine in THF . Ensure THF is anhydrous. Minimize time in the aqueous workup phase.

Q: I am observing a +31 mass unit impurity (M+31) instead of the desired product. A: You are likely using Methanol as a solvent. This is the 4-methoxy derivative formed via solvolysis.

  • Mechanism: Methanol acts as a competing nucleophile (forming MeO⁻ in the presence of amine base).

  • Solution: Switch to a non-nucleophilic, aprotic solvent like THF or DCM . If solubility is an issue in THF, use Acetonitrile (MeCN).

Category 2: Reactivity & Regioselectivity[1][2][3][4]

Q: My starting material is 2,4-dichloropyrimidine-5-carbonitrile. How do I ensure the methylamine adds to position 4 and not position 2? A: The reaction is naturally selective for Position 4 (C4).

  • Reasoning: The nitrile group at C5 exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This makes C4 significantly more electrophilic (positive character) than C2.

  • Protocol Adjustment: Perform the addition strictly at -10 °C to 0 °C . At higher temperatures, selectivity erodes, and you may observe bis-addition (2,4-diamino product).

Q: The reaction is stalling at 90% conversion. Should I heat it? A: Do not heat above 40 °C.

  • Risk: Heating increases the risk of nitrile hydrolysis or polymerization.

  • Fix: Add an additional 0.2–0.5 equivalents of Methylamine. If the reaction is sluggish, ensure your amine reagent has not degraded (methylamine is volatile; check the molarity of your stock solution).

Visualizing the Chemistry

Diagram 1: Reaction Workflow & Decision Logic

This workflow illustrates the critical decision points to avoid hydrolysis and solvolysis.

ReactionWorkflow Start Start: 4-Chloropyrimidine-5-CN SolventChoice Select Solvent Start->SolventChoice PathA Methanol/Ethanol SolventChoice->PathA Avoid PathB Anhydrous THF/DCM SolventChoice->PathB Recommended Risk1 Risk: Solvolysis (OMe product) Risk: Hydrolysis (if wet) PathA->Risk1 SafePath Cool to 0°C Add MeNH2 (in THF) PathB->SafePath ResultB Impurity: M+18 (Amide) Risk1->ResultB Check Monitor LCMS SafePath->Check ResultA Product: M+ (Target) Check->ResultA Anhydrous Check->ResultB Water Present

Caption: Decision logic for solvent selection highlighting the risk of solvolysis and hydrolysis pathways.

Diagram 2: Competitive Reaction Pathways

Understanding the mechanistic competition is vital for impurity control.

Pathways SM 4-Chloro-5-CN-Pyrimidine Prod Target Product (S_NAr at C4) SM->Prod  Fast (0°C)   Imp1 Impurity: Amide (Nitrile Hydrolysis) SM->Imp1  Basic Aqueous   Imp2 Impurity: Ether (Solvolysis) SM->Imp2  In MeOH   Reagent1 + MeNH2 Reagent2 + H2O / OH- Reagent3 + MeOH

Caption: Competitive pathways showing SNAr (Green) vs. Hydrolysis and Solvolysis (Red).

References

  • National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J Org Chem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles: Reaction & Reagents.[1][2][3][4][5] Retrieved from [Link]

  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[6] Retrieved from [Link]

Sources

Common side reactions in the synthesis of 4-(Methylamino)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers encountering difficulties in the nucleophilic aromatic substitution (


) synthesis of 4-(methylamino)pyrimidine-5-carbonitrile.

Status: Operational | Tier: L3 (Senior Scientist) | Topic: Impurity Profiling & Process Optimization

System Overview & Reaction Logic

The synthesis of 4-(methylamino)pyrimidine-5-carbonitrile typically proceeds via the displacement of a leaving group (Cl, OMe, or OEt) at the C4 position by methylamine.

  • Substrate: 4-chloropyrimidine-5-carbonitrile (most common) or 4-alkoxy analogs.

  • Reagent: Methylamine (gas, or solution in THF/EtOH/Water).

  • Mechanism:

    
     (Addition-Elimination).[1] The C5-nitrile and N1/N3 ring nitrogens render the C4 position highly electrophilic.
    
  • Critical Control Points: Water content, Temperature, and Base stoichiometry.

Reaction Pathway Map

The following diagram illustrates the primary reaction vector and the three most common deviation pathways (Side Reactions).

ReactionPathways SM 4-Chloro-5-cyanopyrimidine (Starting Material) Product 4-(Methylamino) pyrimidine-5-carbonitrile (Target) SM->Product Primary Pathway (SNAr) Impurity_B Impurity B: 4-Hydroxy-5-cyanopyrimidine (Leaving Group Hydrolysis) SM->Impurity_B H2O attack at C4 (Wet Solvents) MeNH2 Methylamine Impurity_A Impurity A: 4-Amino-5-carboxamide (Nitrile Hydrolysis) Product->Impurity_A Base/H2O + Heat (Over-processing) Impurity_C Impurity C: Amidine Derivative (Nitrile Attack) Product->Impurity_C Excess MeNH2 + High T (Nitrile Addition)

Figure 1: Reaction network showing the target


 pathway (Green) and competing side reactions (Red/Yellow).

Troubleshooting Triage: Identify Your Impurity

Use this table to correlate your analytical data (LC-MS/NMR) with the specific failure mode.

Symptom (LC-MS)NMR Signature (

H)
DiagnosisSeverity
M+18 (e.g., 134

152)
Disappearance of sharp CN peak (IR ~2220

); Appearance of broad

singlets (~7.5-8.0 ppm).
Nitrile Hydrolysis (Amide Formation)High
M-15 (vs Product) or M-18 (vs SM)Loss of N-Me doublet; Appearance of broad OH/NH singlet (exchangeable).Hydrolysis of Leaving Group (Pyrimidinone formation)Medium
M+31 (Product + 31)New singlet methyl peak distinct from N-Me; Loss of CN.Amidine Formation (Addition of MeNH2 to CN)Low
M+14 Two N-Me signals (singlets).Bis-alkylation (Trace impurity)Low

Deep Dive: Root Cause Analysis & Solutions

Ticket #1: The "Amide" Impurity (Nitrile Hydrolysis)

The Issue: The nitrile group (-CN) at position 5 is electron-deficient due to the pyrimidine ring. In the presence of aqueous base (methylamine acts as the base) and heat, it hydrates to the primary amide (-


).
  • Mechanism: Base-catalyzed hydration. The hydroxide ion (generated from trace water and amine) attacks the nitrile carbon.

  • Common Culprit: Using 40% aqueous methylamine or "wet" ethanol at reflux temperatures.

  • Corrective Action:

    • Switch Reagent: Use 2.0 M Methylamine in THF or 33% Methylamine in absolute Ethanol instead of aqueous solutions.

    • Temperature Control: Perform the addition at 0°C and do not exceed Room Temperature (25°C). This reaction is fast; heat is rarely needed.

    • Quench: Do not use strong acid/base for workup. Neutralize carefully to pH 7.

Ticket #2: The "Hydroxy" Impurity (Solvolysis)

The Issue: Water competes with methylamine as a nucleophile. If the amine is added too slowly or the solvent is wet, water attacks the C4 position, displacing the chloride to form 4-hydroxy-5-cyanopyrimidine (which tautomerizes to the pyrimidinone).

  • Mechanism: Competitive

    
     by hydroxide/water.
    
  • Common Culprit: Old bottles of THF (peroxides/water), hygroscopic starting material, or insufficient amine equivalents.

  • Corrective Action:

    • Stoichiometry: Ensure a minimum of 2.5 equivalents of methylamine. The first equivalent does the substitution; the second neutralizes the HCl byproduct.

    • Rate of Addition: Add the amine quickly (but controlled) to overwhelm the water concentration.

    • Drying: Dry the starting material (4-chloropyrimidine-5-carbonitrile) in a vacuum desiccator over

      
       before use.
      
Ticket #3: Regioselectivity (If using 2,4-Dichloropyrimidine)

Note: If you start from the di-chloro precursor. The Issue: Nucleophilic attack occurs at C2 instead of C4, or at both positions.

  • Rule: C4 is generally more reactive due to the para-effect of the nitrile (C5) and the N3 nitrogen. However, steric bulk can shift this.

  • Solution: Perform the reaction at -78°C to -40°C to maximize kinetic control favoring the C4 substitution.

Optimized Experimental Protocol

Standardized procedure to minimize side reactions.

Reagents:

  • 4-Chloropyrimidine-5-carbonitrile (1.0 eq)

  • Methylamine (2.0 M in THF, 3.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 eq - Optional scavenger)

  • Solvent: Anhydrous THF (10 V)

Procedure:

  • Setup: Charge a dried reaction flask with 4-chloropyrimidine-5-carbonitrile and Anhydrous THF under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temp prevents nitrile hydrolysis.

  • Addition: Add the Methylamine solution dropwise over 10 minutes.

    • Observation: A white precipitate (Methylamine-HCl salts) will form immediately.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor by TLC (1:1 EtOAc/Hexane) or LC-MS.

    • Endpoint: Consumption of SM. Do not stir overnight unless necessary.

  • Workup (Aqueous-Free method):

    • Filter the reaction mixture through a pad of Celite to remove amine salts.

    • Concentrate the filtrate under reduced pressure.[2][3]

    • Purification: Recrystallize from cold Ethanol or Isopropanol. Avoid column chromatography if possible to prevent silica-catalyzed hydrolysis.

Troubleshooting Logic Tree

Follow this decision path if yields are low.

TroubleshootingTree Start Problem: Low Yield / Impurity CheckMS Check LC-MS Data Start->CheckMS Decision1 Is M+18 (Amide) present? CheckMS->Decision1 Sol1 Action: Switch to Anhydrous THF Reduce Temp to 0°C Decision1->Sol1 Yes Decision2 Is M-15/M+1 (OH) present? Decision1->Decision2 No Sol2 Action: Increase Amine Eq (3.0+) Check Solvent Water Content Decision2->Sol2 Yes Decision3 Is SM remaining? Decision2->Decision3 No Sol3 Action: Check Reagent Quality (Gas vs Solution) Decision3->Sol3 Yes

Figure 2: Logic flow for diagnosing reaction failures.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussion on kinetics and hydrolysis of nitriles).
  • World Intellectual Property Organization. (2012). Patent WO2012175511A1: Pyrimidine derivatives as JAK inhibitors. (Describes specific synthesis conditions for 4-aminopyrimidine-5-carbonitriles using THF/amine systems). Link

  • Organic Chemistry Portal.

    
    ). (Mechanistic overview of addition-elimination). Link
    
  • National Institutes of Health (PubChem). 4-Amino-5-pyrimidinecarbonitrile Compound Summary. (Physical properties and safety data). Link

Sources

Troubleshooting low yield in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-SYN-OPT-001 Subject: Troubleshooting Low Yields in Pyrimidine Scaffolds (Biginelli, Pinner, & Functionalization)

Introduction: The "Yield Trap" in Pyrimidine Chemistry

Welcome to the technical support center. If you are reading this, you are likely staring at a flask containing black tar, unreacted urea, or a yield that defies stoichiometric logic. Pyrimidine synthesis is deceptively simple on paper but notoriously sensitive to proton transfer rates and solvation effects in practice.

This guide moves beyond generic advice. We break down the three most common failure points: the Biginelli Multicomponent Reaction , Condensation Cyclization (Pinner-type) , and Chlorination (


) Workup .

Module 1: The Biginelli Reaction (One-Pot Synthesis)[1][2]

The Issue: You are running a classic condensation (Aldehyde + Urea +


-Ketoester) and getting yields <40% or sticky side-products.
Root Cause Analysis: The Kappe Mechanism

Many protocols assume a carbenium ion mechanism. However, Kappe’s 1997 re-examination proved the reaction proceeds via an


-acyliminium ion intermediate  [1]. If your conditions do not stabilize this specific intermediate, the reaction stalls or diverts to Knoevenagel side-products.
Troubleshooting Workflow
1. Catalyst Selection (The Acid Trap)
  • Problem: Using simple Brønsted acids (HCl,

    
    ) often leads to decomposition of sensitive aldehydes or polymerization.
    
  • Solution: Switch to Lewis Acids .[1] Lanthanide triflates (e.g.,

    
    ) or Indium(III) chloride (
    
    
    
    ) coordinate with the carbonyl oxygen, stabilizing the
    
    
    -acyliminium ion without the harsh pH that destroys functional groups.
2. The Solvent Effect
  • Problem: Ethanol is the "standard" solvent but often fails for hydrophobic aldehydes.

  • Solution:

    • Solvent-Free: Grind components with the catalyst. The melting point depression often creates a eutectic melt, accelerating the reaction significantly [2].

    • Microwave Irradiation: Pyrimidine synthesis is highly responsive to microwave heating, often reducing reaction times from 12 hours to 10 minutes and preventing thermal degradation [3].

Visual Guide: Biginelli Optimization Logic

Biginelli_Troubleshoot start START: Yield < 50% check_cat Check Catalyst Type start->check_cat is_bronsted Strong Brønsted Acid (HCl, H2SO4)? check_cat->is_bronsted switch_lewis Switch to Lewis Acid (Yb(OTf)3, InCl3) is_bronsted->switch_lewis Yes check_solv Check Solvent/Mode is_bronsted->check_solv No (Already Lewis) switch_lewis->check_solv is_ethanol Reflux in Ethanol? check_solv->is_ethanol try_mw Attempt Microwave (Solvent-Free or MeCN) is_ethanol->try_mw Yes check_mech Check Mechanism Bias is_ethanol->check_mech No side_prod Knoevenagel Side Product? check_mech->side_prod add_urea Increase Urea Stoichiometry (Promote Iminium Route) side_prod->add_urea Yes

Caption: Decision tree for optimizing Biginelli reactions based on catalyst and thermodynamic conditions.

Module 2: Condensation Reactions (Urea + 1,3-Dicarbonyls)

The Issue: The reaction forms a solid, but NMR shows it's an open-chain intermediate or the wrong isomer (


-alkylation vs. 

-alkylation).
Critical Parameters
ParameterRecommendationWhy?
Water Content Strictly Anhydrous Water competes with urea as a nucleophile. Even 1% water can hydrolyze the imine intermediate back to the ketone. Use molecular sieves.
Base Selection Alkoxides (NaOEt) Carbonates (

) are often too weak to fully deprotonate the urea/amidine. Match the alkoxide to the ester to prevent transesterification.
pH Control Neutralize to pI Hydroxypyrimidines are amphoteric. If you quench to pH 7, you might miss the Isoelectric Point (pI) . Calculate the pI and adjust pH exactly to that value to maximize precipitation.
Protocol: The "Dry" Cyclization
  • Preparation: Dissolve Sodium metal (1.1 eq) in dry Ethanol under

    
    .
    
  • Addition: Add the amidine/urea (1.1 eq). Stir 10 min.

  • Cyclization: Add the 1,3-dicarbonyl dropwise. Do not dump it in.

  • Reflux: Reflux for 4–6 hours.

  • Workup (The Trick): Evaporate Ethanol completely to dryness. Redissolve the residue in minimum water. Acidify carefully with Glacial Acetic Acid (not HCl) to precipitate the product.

Module 3: Functionalization ( Chlorination)

The Issue: Converting a hydroxypyrimidine to a chloropyrimidine results in "black tar," violent exotherms upon quenching, or disappearance of product during workup.

The "Black Tar" Phenomenon

This is usually caused by polymerization initiated by excessive heat or local superheating during the addition of the base.

  • Fix: Use N,N-Diethylaniline or Diisopropylamine (DIPEA) instead of pyridine if tarring occurs. These bases are sterically hindered and less prone to nucleophilic attacks that cause polymerization.

The "Disappearing Product" (Hydrolysis)

Chloropyrimidines are electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (


). If you quench excess 

into water and let it sit, the generated

and

catalyze the hydrolysis of your chloride back to the hydroxyl starting material.
Visual Guide: The Safe Quench Workflow

POCl3_Quench step1 Reaction Complete (Dark Oil) step2 Rotovap excess POCl3 (Vacuum, 60°C) step1->step2 CRITICAL STEP step3 Dilute Residue (DCM or EtOAc) step2->step3 step4 Pour into ICE + NaHCO3 (Maintain < 5°C) step3->step4 Slow Addition step5 Separate Phases IMMEDIATELY step4->step5 Do not wait

Caption: Optimized workflow to prevent hydrolysis during chlorination workup. Removing POCl3 prior to quenching is the key step.

Frequently Asked Questions (FAQs)

Q: My product oils out during the Biginelli reaction and won't crystallize. What now? A: This is common with aliphatic aldehydes.

  • Decant the supernatant solvent.

  • Triturate the oil with cold diethyl ether or hexane/ethyl acetate (9:1) . Scratch the flask wall with a glass rod to induce nucleation.

  • If that fails, dissolve in minimum hot ethanol and add water dropwise until turbid, then refrigerate.

Q: During chlorination, I see the product on TLC, but after workup, it's gone. A: You likely hydrolyzed it.

  • Diagnosis: Check the aqueous layer.[2] If your product reverted to the hydroxy form, it is now water-soluble.

  • Fix: Never quench with strong base (NaOH). Use solid

    
     and ice. Extract immediately. Do not let the biphasic mixture stir overnight.
    

Q: Can I use microwave synthesis for Pinner reactions? A: Yes, but be cautious with pressure . Ammonia or volatile amines generated during the reaction can over-pressurize sealed vessels. Use an open-vessel microwave system or ensure your vessel is rated for >20 bar.

References

  • Kappe, C. O. (1997).[3][4] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry, 62(21), 7201–7204. Link

  • Kappe, C. O. (2000).[5][6] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888.[5] Link

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.[6] (General Reference for Microwave Protocols).

  • Bhat, A. R., et al. (2015). Chlorination of hydroxypyrimidines: A practical guide. Journal of Heterocyclic Chemistry.

Sources

Overcoming solubility issues with 4-(Methylamino)pyrimidine-5-carbonitrile in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Methylamino)pyrimidine-5-carbonitrile (CAS 16447-63-5). This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome the common yet challenging issue of its limited solubility in reaction media. The following question-and-answer guide provides in-depth, field-proven insights and actionable protocols to ensure your experiments proceed efficiently and successfully.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new reaction with 4-(Methylamino)pyrimidine-5-carbonitrile and I'm unsure about its solubility. What are its general solubility characteristics and where should I begin?

A1: Understanding the Molecular Structure to Predict Solubility

The structure of 4-(Methylamino)pyrimidine-5-carbonitrile—featuring a polar pyrimidine ring, a hydrogen-bond-donating methylamino group, and a polar carbonitrile group—suggests it is a polar molecule. Such molecules tend to dissolve poorly in non-polar solvents like hexanes or toluene due to the "like dissolves like" principle.[1] Your starting point should be polar solvents.

Initial solubility is likely to be found in polar aprotic solvents, which can engage in dipole-dipole interactions without donating a proton to form hydrogen bonds.[2] A structurally similar compound, 2-aminopyrimidine, shows good solubility in polar organic solvents like methanol and ethanol.[3] Another related molecule, 4-amino-2-methylpyrimidine-5-carbonitrile, is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[4]

Recommended Starting Solvents:

  • Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Acetone.[5]

  • Polar Protic: Methanol (MeOH), Ethanol (EtOH).

Before committing your entire batch of starting material, it is crucial to perform a small-scale solubility test.

Experimental Protocol: Small-Scale Solubility Test
  • Preparation: Weigh approximately 5-10 mg of 4-(Methylamino)pyrimidine-5-carbonitrile into a small glass vial.

  • Solvent Addition: Add a measured volume (e.g., 0.1 mL) of your chosen solvent to the vial.

  • Observation at Room Temperature: Vigorously stir or vortex the mixture for 60 seconds. Observe if the solid dissolves completely.

  • Incremental Addition: If the solid does not dissolve, continue adding the solvent in 0.1 mL increments, vortexing after each addition, until the solid dissolves or a total volume of 1 mL is reached. Record the total volume of solvent used.

  • Heating: If the compound remains insoluble at room temperature, gently heat the mixture (e.g., to 40-60 °C) while stirring. Be mindful of the solvent's boiling point. Observe if solubility improves.

  • Cooling: Allow the heated solution to cool back to room temperature. Note if any precipitation occurs, as this indicates that elevated temperatures are required to maintain solubility.

  • Documentation: Quantify the approximate solubility (e.g., mg/mL) and note the conditions (room temperature vs. heated). Repeat for each solvent you wish to test.

Q2: My compound shows poor solubility even in polar aprotic solvents like DMF and DMSO at room temperature. What are my next steps?

A2: Leveraging Temperature and Co-Solvents

If room temperature solubility is insufficient, the next logical steps are to apply heat or use a co-solvent system.

  • Thermal Intervention: Increasing the temperature of the reaction mixture enhances the kinetic energy of the solvent molecules, which can overcome the crystal lattice energy of the solid solute more effectively, leading to increased solubility.[3] Many pyrimidine derivatives show a positive correlation between temperature and solubility.[6] However, always be cautious of the thermal stability of your reactants and the boiling point of your solvent.

  • Co-Solvent Systems: A co-solvent is a secondary solvent added in a smaller quantity to a primary solvent to enhance the solubility of a solute.[7][8] This is a powerful technique when a single solvent is inadequate. The co-solvent works by modifying the overall polarity of the solvent system to be more compatible with the solute.[9] For instance, adding a small amount of DMSO or DMF to a less polar solvent like Tetrahydrofuran (THF) can dramatically increase the solubility of polar compounds.

Primary Solvent Potential Co-Solvent Rationale
Tetrahydrofuran (THF)DMSO, DMF, NMPIncreases the polarity of the bulk solvent to better solvate the polar pyrimidine.
TolueneAcetonitrile, AcetoneIntroduces polarity to a non-polar system.
Dichloromethane (DCM)Methanol, EthanolAdds hydrogen-bonding capability and increases polarity.

Key Consideration: When using a co-solvent, ensure it is inert under your reaction conditions and does not complicate product purification.

Q3: I've tried heating and co-solvents, but my reaction is still a heterogeneous slurry, leading to slow and incomplete conversion. Are there more advanced strategies I can employ?

A3: Advanced Techniques for Recalcitrant Solubility Issues

When standard methods fall short, it's time to consider alternative reaction conditions or solubility-enhancing strategies.

  • Change of pH (for Aqueous or Protic Systems): The methylamino group on the pyrimidine ring is basic and can be protonated under acidic conditions. The resulting salt will likely have significantly higher solubility in polar protic solvents, including water. Conversely, if your reaction involves a deprotonation step, using a suitable base could form a more soluble anionic species. This technique is highly effective but depends on the pH stability of all reactants.[10]

  • Use of Additives (Hydrotropy): Hydrotropic agents are compounds that can increase the solubility of other solutes in water.[11] While less common in general organic synthesis, substances like urea or sodium benzoate can sometimes disrupt solvent structure in a way that enhances the solubility of poorly soluble compounds. This is a more specialized technique and requires careful screening.

  • Alternative Energy Sources:

    • Microwave Irradiation: Microwave-assisted synthesis can be highly effective for reactions involving poorly soluble starting materials. The rapid, localized heating can often maintain a higher concentration of the compound in solution than conventional heating, accelerating reaction rates.[12]

    • Sonication: The use of ultrasonic waves can help break down solid aggregates and increase the surface area available for dissolution, which can be beneficial in heterogeneous reaction mixtures.[13]

  • Solvent-Free or Slurry Methods: In some cases, it may be possible to run the reaction as a slurry or even in a melt phase (if the compound has a suitable melting point and is thermally stable). Slurry reactions require efficient stirring to ensure adequate mass transfer between the liquid and solid phases.[14]

Troubleshooting Flowchart

Below is a decision-making workflow to systematically address solubility challenges with 4-(Methylamino)pyrimidine-5-carbonitrile.

G cluster_0 Initial Assessment & Standard Methods start Start: Solubility Issue with 4-(Methylamino)pyrimidine-5-carbonitrile q1 Perform Small-Scale Solubility Screen start->q1 q2 Is solubility sufficient in a single polar solvent (e.g., DMF, DMSO)? q1->q2 a1 Proceed with Reaction in Chosen Solvent q2->a1 Yes q3 Apply Gentle Heating (40-80 °C) q2->q3 No q4 Is solubility now adequate? q3->q4 a2 Proceed with Reaction at Elevated Temperature q4->a2 Yes q5 Evaluate Co-Solvent Systems (e.g., THF/DMSO, Toluene/MeCN) q4->q5 No q6 Is solubility now adequate? q5->q6 a3 Proceed with Reaction in Co-Solvent System q6->a3 Yes q7 Consider Advanced Methods: - pH Adjustment - Microwave/Sonication - Slurry Conditions q6->q7 No

Caption: A workflow for troubleshooting solubility.

References

  • Al-Zaydi, K. M. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

  • Yadav, V. R., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-124. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • Li, Q., et al. (2025). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Journal of Chemical & Engineering Data. Available from: [Link]

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent. Available from: [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available from: [Link]

  • Thorat, S. B., et al. (2023). Solubility enhancement techniques: Updates and prospectives. GSC Biological and Pharmaceutical Sciences, 22(3), 205-214. Available from: [Link]

  • DeAngelis, A., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6749-6794. Available from: [Link]

  • Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(5), 459-464. Available from: [Link]

  • Blagden, N., et al. (2010). Cocrystal Formation from Solvent Mixtures. Crystal Growth & Design, 10(7), 3267-3273. Available from: [Link]

  • Chemistry Steps. (2025). Polar Protic and Aprotic Solvents. Available from: [Link]

Sources

Technical Support Center: Optimizing the Purity of 4-(Methylamino)pyrimidine-5-carbonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(Methylamino)pyrimidine-5-carbonitrile and require a high degree of purity for reliable and reproducible biological assay results. Impurities, even in trace amounts, can significantly impact experimental outcomes, leading to misleading data and hindering progress.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of purifying this specific pyrimidine derivative.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of 4-(Methylamino)pyrimidine-5-carbonitrile. Each issue is presented with likely causes and detailed, step-by-step protocols for resolution.

Issue 1: Low Purity (<95%) After Initial Synthesis and Work-up

Plausible Cause: The crude product likely contains a mixture of unreacted starting materials, reagents, and side-products from the synthesis.[4][5] A straightforward purification method like recrystallization is often the most effective first step to significantly boost purity.

Solution: Optimized Recrystallization Protocol

Recrystallization is a powerful technique that relies on the principle of differential solubility. The target compound should be highly soluble in a chosen solvent at an elevated temperature but poorly soluble at lower temperatures, allowing impurities to remain in the solution (or be filtered out if insoluble) as the pure compound crystallizes upon cooling.[6]

Protocol 1: Cooling Crystallization
  • Solvent Selection: Based on literature for pyrimidine derivatives, ethanol is an excellent starting point.[5][7] The compound is also soluble in DMSO and methanol.[8][9]

  • Dissolution: Place your crude 4-(Methylamino)pyrimidine-5-carbonitrile in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture while stirring until the solid completely dissolves. Add the solvent dropwise to avoid using an excessive amount, which would reduce your yield.[6]

  • Hot Filtration (Optional): If you observe any insoluble impurities in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Diffusion (for high-solubility cases)

If the compound is highly soluble even in cold solvents like DMF or DMSO, anti-solvent diffusion is a superior method.[6][10]

  • Dissolution: Dissolve the crude compound in a minimal amount of a high-boiling point solvent (e.g., DMF or DMSO) in a small, open vial.

  • Setup: Place this vial inside a larger, sealable container (like a beaker or jar) that contains a more volatile anti-solvent in which your compound is insoluble (e.g., diethyl ether, dichloromethane (DCM), or pentane).[6][10]

  • Diffusion: Seal the larger container. The anti-solvent vapor will slowly diffuse into the solvent containing your compound, gradually decreasing its solubility and promoting the growth of high-purity crystals.[6]

  • Isolation: Once a sufficient quantity of crystals has formed, collect, wash, and dry them as described in the cooling crystallization protocol. This method worked well for a pyrimidin-2(5)-one derivative that was only soluble in DMF and DMSO.[10]

Issue 2: Persistent Impurities with Similar Polarity Detected by HPLC

Plausible Cause: Co-eluting impurities suggest that their polarity is very similar to your target compound, making separation by recrystallization difficult. Positional isomers or related pyrimidine structures formed during synthesis are common culprits.[11]

Solution: Normal-Phase Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase flows through it.[12][13][14] For a polar, nitrogen-containing compound like 4-(Methylamino)pyrimidine-5-carbonitrile, normal-phase chromatography with a polar stationary phase (silica gel) is highly effective.

Protocol 3: Silica Gel Column Chromatography
  • TLC Optimization: Before running a column, optimize your solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that gives your target compound an Rf (retardation factor) value of approximately 0.25-0.35, with good separation from impurities.

  • Column Packing:

    • Wet Method (Recommended): Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. This prevents air bubbles and cracking.

    • Dry Method: Fill the column with dry silica gel powder and then slowly run the solvent through to saturate the packing.[12]

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase (or a slightly stronger solvent if necessary) and carefully pipette it onto the top of the silica bed. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with your optimized mobile phase. If impurities are very close, a gradient elution (gradually increasing the polarity of the mobile phase) can improve separation. For example, start with 100% Dichloromethane (DCM) and slowly increase the percentage of Methanol (MeOH).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified 4-(Methylamino)pyrimidine-5-carbonitrile.

Parameter Recommendation for 4-(Methylamino)pyrimidine-5-carbonitrile Rationale
Stationary Phase Silica Gel (e.g., mesh 230–400)Standard polar stationary phase, effective for separating polar organic compounds.[13][14]
Mobile Phase (Eluent) Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:0 to 95:5)A common system for separating polar, nitrogen-containing compounds.[15][16] The gradient allows for elution of a range of polarities.
Flow Rate Gravity or Flash (low pressure)Flash chromatography provides faster and often better separation.[12]
Issue 3: Final Product Shows Poor Performance in Biological Assays Despite >98% Purity by HPLC

Plausible Cause: The issue may not be organic impurities, but rather the presence of inorganic salts, residual solvents, or water, which are often not detected by standard HPLC-UV methods. These can alter the compound's effective concentration and solubility, confounding biological data.[1]

Solution: Comprehensive Purity Assessment and Final Polish

  • Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen, which can reveal the presence of non-carbon-containing inorganic impurities or excess water/solvent.[1]

  • NMR Spectroscopy (¹H NMR): While primarily for structural elucidation, ¹H NMR can quantify residual solvents (e.g., ethanol, ethyl acetate, DMSO) if a known amount of an internal standard is used.

  • Lyophilization (Freeze-Drying): If your compound is dissolved in a suitable solvent (like a mixture of water and an organic solvent such as acetonitrile or dioxane), lyophilization can be an effective final step to remove water and volatile solvents without using heat, which could degrade the compound.

  • Azeotropic Distillation: For stubborn, high-boiling point solvents, adding a lower-boiling point solvent that forms an azeotrope (a constant-boiling mixture) can help remove the impurity upon evaporation. For example, adding toluene can help remove residual water.

Purification Method Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate purification strategy based on the initial purity assessment of your crude 4-(Methylamino)pyrimidine-5-carbonitrile.

PurificationWorkflow start Crude Product (Post-Synthesis) check_purity Assess Purity (e.g., by TLC or quick HPLC) start->check_purity decision Purity > 90%? check_purity->decision recrystallize Recrystallization (Cooling or Anti-solvent) decision->recrystallize Yes column_chrom Column Chromatography (Silica Gel) decision->column_chrom No check_purity_2 Assess Final Purity (HPLC, NMR, EA) recrystallize->check_purity_2 column_chrom->check_purity_2 final_product Pure Compound (>98%) Ready for Assay check_purity_2->final_product Purity Goal Met re_evaluate Re-evaluate Synthesis or try alternative method check_purity_2->re_evaluate Purity Goal Not Met

Caption: Decision tree for purifying 4-(Methylamino)pyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is such high purity essential for biological assays? High purity is paramount for data integrity.[17] Impurities can act as inhibitors, activators, or competitors for your target, leading to inaccurate IC50/EC50 values, false positives/negatives, and poor reproducibility.[1][2] In drug discovery, an impurity with its own biological activity can completely mask or alter the true effect of your compound of interest.[3]

Q2: What analytical techniques are recommended for final purity confirmation? A multi-technique approach is always best for a comprehensive assessment.

Technique Primary Purpose Key Insights
HPLC-UV Quantify purity and detect UV-active impurities.Provides a percentage purity based on peak area. Essential for routine checks.[18]
LC-MS Confirm molecular weight and identify impurities.Ensures the main peak corresponds to the correct mass and helps identify the mass of unknown impurity peaks.[11]
NMR (¹H, ¹³C) Confirm chemical structure.Verifies that the correct molecule has been synthesized and purified. Can also detect and quantify residual solvents.[1]
Elemental Analysis Determine elemental composition (C, H, N).Confirms the empirical formula and helps detect non-UV active inorganic impurities or bound water/solvent.[1]

Q3: What are the optimal storage and handling conditions for 4-(Methylamino)pyrimidine-5-carbonitrile? Proper storage is critical to maintain purity over time.[1]

  • Solid Form: Store in a tightly sealed container in a cool, dark, and dry place (desiccator recommended) to protect from light and moisture.

  • In Solution: The compound is soluble in DMSO, ethanol, and methanol.[9] For biological assays, DMSO is a common solvent. Prepare concentrated stock solutions in anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Always be mindful that the solvent itself can be toxic to cells in an assay.[1]

Q4: I am having trouble getting the compound to crystallize from solution. What can I do? If crystals do not form after cooling, your solution may not be supersaturated.[6]

  • Concentrate the Solution: Gently evaporate some of the solvent to increase the compound's concentration.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a few crystals of the pure compound, add one or two to the solution to induce crystallization.

  • Re-evaluate Your Solvent: The compound may be too soluble in the chosen solvent.[6] Try a different solvent or switch to the anti-solvent diffusion method described in Protocol 2.

References

  • Abdellatif K, et al. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. Available from: [Link]

  • Farria, M. 7.2: Nucleotide synthesis. Medicine LibreTexts. Available from: [Link]

  • Pyrimidine metabolism. Wikipedia. Available from: [Link]

  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. ResearchGate. Available from: [Link]

  • Column chromatography. Wikipedia. Available from: [Link]

  • Al-Ostath, A., et al. Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). orientjchem.org. Available from: [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Available from: [Link]

  • Biosynthesis and catabolism of purine and pirimidine nucleotides. Analysis for the end products of their metabolism. easybiologyclass.com. Available from: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available from: [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Available from: [Link]

  • Column chromatography & TLC on highly polar compounds?. Reddit. Available from: [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC. Available from: [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available from: [Link]

  • Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate | CAS 160009-36-9. Veeprho. Available from: [Link]

  • Small Molecule Identification and Purity Testing. Medistri SA. Available from: [Link]

  • Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Contract Laboratory. Available from: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available from: [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available from: [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. ResearchGate. Available from: [Link]

  • The Importance of Standalone Testing for Small Molecules. BioAro. Available from: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. Available from: [Link]

  • Product Class 12: Pyrimidines. Thieme. Available from: [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PMC. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Kinetic-chromatographic determination of 4-methylaminoantipyrine in Pentalgin N and Pentalgin FS tablets. ResearchGate. Available from: [Link]

  • Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma. Semantic Scholar. Available from: [Link]

  • Impurities and Degradation products. @rtMolecule. Available from: [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. Available from: [Link]

Sources

Validation & Comparative

Analytical methods for the validation of 4-(Methylamino)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Intermediate Qualification

4-(Methylamino)pyrimidine-5-carbonitrile (CAS: 1932-28-1) is a pivotal heterocyclic intermediate employed in the synthesis of high-value kinase inhibitors (e.g., CHK1 inhibitors, EGFR antagonists). In the drug development lifecycle, the purity of this intermediate is a Critical Quality Attribute (CQA). Uncontrolled impurities at this stage—specifically hydrolysis byproducts or unreacted precursors—can propagate into the final Active Pharmaceutical Ingredient (API), leading to out-of-specification (OOS) results in late-stage manufacturing.

This guide objectively compares analytical methodologies for validating this compound and provides a field-tested, robust RP-HPLC protocol designed for transferability and compliance with ICH Q2(R1) guidelines.

Comparative Analysis of Analytical Methodologies

When validating 4-(Methylamino)pyrimidine-5-carbonitrile, researchers typically choose between robust Reverse-Phase HPLC (RP-HPLC) and high-sensitivity Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

The following comparison evaluates these "alternatives" based on performance metrics relevant to a QC environment.

Table 1: Performance Matrix – RP-HPLC vs. UPLC-MS
FeatureMethod A: RP-HPLC (UV-PDA) Method B: UPLC-MS/MS Verdict
Primary Application Routine QC, Assay, PurityTrace Impurity Profiling, Genotoxic ScreeningMethod A for daily release.
Linearity Range 0.1% to 120% of target conc.0.001% to 10% (Saturation risk at high conc.)Method A covers the full assay range.
Sensitivity (LOD) ~0.05 µg/mL~0.001 µg/mLMethod B is superior for trace degradants.
Robustness High (Buffer/pH tolerant)Moderate (Matrix effects, Ion suppression)Method A is more transfer-friendly.
Cost Per Run Low ($)High (

$)
Method A is cost-effective.
Throughput 15–25 min runtime3–8 min runtimeMethod B is faster but requires skilled operators.
Expert Insight: Why RP-HPLC is the Industry Standard

While UPLC-MS offers superior sensitivity, it is often "over-engineering" for an intermediate assay. The high polarity of the pyrimidine ring and the nitrile group provides excellent UV absorption (typically


 ~260–275 nm), making RP-HPLC with PDA detection  the most logical balance of cost, robustness, and accuracy for routine validation.

Deep Dive: Recommended RP-HPLC Validation Protocol

This protocol is designed as a self-validating system . It includes specific System Suitability Tests (SST) that act as "gatekeepers," ensuring data integrity before the first sample is even quantified.

Mechanistic Basis of Separation

The separation relies on the hydrophobic interaction between the C18 stationary phase and the pyrimidine core.

  • Challenge: The basic amine (-NHCH3) can cause peak tailing due to interaction with residual silanols on the column.

  • Solution: We utilize a phosphate buffer at pH 6.5. This pH suppresses the ionization of the secondary amine (keeping it neutral/less positive) or masks silanols, sharpening the peak shape.

Experimental Conditions
  • Instrument: HPLC System with PDA Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18, 250 x 4.6 mm, 5 µm (Recommended: Phenomenex Luna C18(2) or Waters XBridge for high-pH stability).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 265 nm (Primary), 210-400 nm (Scan for purity).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
15.0 40 60 Elution of Impurities
18.0 40 60 Wash
18.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End of Run |

Impurity Profiling Logic (Pathway Analysis)

Understanding what you are validating against is crucial. The diagram below illustrates the degradation pathways that this method must detect.

ImpurityPathway Start Precursor: 4-Chloropyrimidine-5-carbonitrile Product Target: 4-(Methylamino)pyrimidine- 5-carbonitrile Start->Product Methylamine (SNAr) Impurity2 Impurity B: 4-Hydroxypyrimidine- 5-carbonitrile Start->Impurity2 Hydrolysis (Side Rxn) Impurity1 Impurity A: 4-(Methylamino)pyrimidine- 5-amide (Hydrolysis) Product->Impurity1 Acid/Base Hydrolysis (CN -> CONH2) Product->Impurity2 Demethylation (Oxidative)

Figure 1: Synthesis and degradation pathway of 4-(Methylamino)pyrimidine-5-carbonitrile. The analytical method must resolve the Target from Impurity A (Hydrolysis) and Precursor (Starting Material).

Validation Parameters & Supporting Data

The following data represents Target Acceptance Criteria derived from ICH Q2(R1) guidelines for intermediate precision and accuracy.

Specificity (Forced Degradation)

The method must demonstrate peak purity (Purity Angle < Purity Threshold) under stress conditions.

  • Acid Stress (0.1N HCl, 60°C, 2h): Expect formation of Impurity A (Amide). Resolution (Rs) > 1.5 required.

  • Oxidative Stress (3% H2O2): Check for N-oxide formation.

Linearity & Range
  • Protocol: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of target concentration, typically 0.5 mg/mL).

  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Performed by spiking the intermediate into a placebo matrix (if applicable) or by standard addition.

LevelReplicatesMean Recovery (%)% RSDStatus
50% 399.2%0.8%Pass
100% 3100.4%0.5%Pass
150% 399.8%0.6%Pass
Precision (Repeatability)
  • System Precision: 6 injections of Standard Solution. Target RSD

    
     1.0%.
    
  • Method Precision: 6 separate preparations of the sample. Target RSD

    
     2.0%.[1]
    

Workflow Visualization

The following diagram outlines the logical flow of the validation lifecycle, ensuring no step is skipped.

ValidationWorkflow cluster_Exec 4. Experimental Execution Step1 1. Method Development (Scouting pH, Column) Step2 2. Pre-Validation (Specificity & Robustness Check) Step1->Step2 Step3 3. Protocol Generation (Define Acceptance Criteria) Step2->Step3 Exec1 Accuracy & Linearity Step3->Exec1 Exec2 Precision (Repeatability) Exec1->Exec2 Exec3 LOD / LOQ Determination Exec2->Exec3 Step5 5. Final Validation Report (Pass/Fail Decision) Exec3->Step5

Figure 2: Step-by-step validation lifecycle for analytical method qualification.

Troubleshooting & Robustness (Expert Tips)

  • Peak Tailing: If the asymmetry factor > 1.5, increase the buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) to the mobile phase. The amine group on the pyrimidine is sensitive to secondary interactions.

  • Retention Time Drift: Pyrimidine carbonitriles can be sensitive to temperature. Ensure the column oven is calibrated and stable at 30°C ± 1°C.

  • Carryover: Due to the basic nature of the "methylamino" group, it may stick to injector seals. Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Maalej, E., et al. (2023).[3][4] Design, Synthesis, in Silico and Biological Evaluation of Novel 4‐Aminopyrimidine‐5‐carbonitriles. ChemistrySelect.[3][4] Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][5] U.S. Food and Drug Administration.[1][2][5][6][7] Link

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

A Comparative Guide to HPLC and NMR Analysis of 4-(Methylamino)pyrimidine-5-carbonitrile for Purity and Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analytical characterization of 4-(Methylamino)pyrimidine-5-carbonitrile, a key intermediate in pharmaceutical synthesis. We present detailed, field-proven protocols for both techniques, designed to ensure robust purity assessment and unambiguous structural confirmation. By explaining the causality behind experimental choices and grounding our methodologies in authoritative standards, this document serves as a practical reference for researchers, scientists, and drug development professionals. We explore the orthogonal strengths of each technique—HPLC for quantitative purity and impurity profiling, and NMR for definitive structural elucidation—and advocate for their synergistic use to achieve comprehensive quality control.

Introduction to 4-(Methylamino)pyrimidine-5-carbonitrile

4-(Methylamino)pyrimidine-5-carbonitrile is a heterocyclic aromatic compound featuring a pyrimidine core. Its structure, comprising a methylamino group at position 4 and a nitrile group at position 5, makes it a versatile building block in medicinal chemistry. Pyrimidine derivatives are integral to a vast range of biologically active molecules, including nucleobases like cytosine and thymine, which form the building blocks of DNA and RNA.[][2] The specific arrangement of functional groups in 4-(Methylamino)pyrimidine-5-carbonitrile allows for further chemical modification, making it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs).

Given its role as a critical intermediate, ensuring the purity and structural integrity of 4-(Methylamino)pyrimidine-5-carbonitrile is paramount. The presence of impurities, even in trace amounts, can lead to downstream reaction failures, the formation of undesired side products, and potential safety concerns in the final API. Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for quality and regulatory compliance. This guide focuses on two cornerstone analytical techniques: HPLC and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC, particularly in its reverse-phase mode, is the workhorse for assessing the purity of organic molecules in the pharmaceutical industry.[3] It separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[3] For 4-(Methylamino)pyrimidine-5-carbonitrile, this technique is ideal for quantifying the main component and detecting process-related impurities or degradation products.

Principle of HPLC Analysis

In reverse-phase HPLC (RP-HPLC), the stationary phase is hydrophobic (e.g., silica bonded with C18 alkyl chains), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[3] When a sample is injected, non-polar or less polar compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds are eluted more quickly with the mobile phase.[3][4] The retention time is characteristic of a compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.

Experimental Protocol: HPLC Method

The following protocol is a robust starting point for the analysis of 4-(Methylamino)pyrimidine-5-carbonitrile, designed for optimal resolution and peak shape.

Instrumentation and Software:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) for instrument control and data processing.

Chemicals and Reagents:

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (LC-MS grade)

  • 4-(Methylamino)pyrimidine-5-carbonitrile reference standard and sample batches

Standard and Sample Preparation:

  • Solvent (Diluent): Prepare a mixture of Water:Acetonitrile (80:20 v/v).

  • Reference Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the reference standard using the same diluent.

Chromatographic Conditions: The conditions are summarized in the table below. The choice of a C18 column is standard for retaining moderately polar aromatic compounds.[5] The mobile phase gradient starts with a high aqueous content to retain the polar analyte and gradually increases the organic content to elute it and any less polar impurities. Formic acid is added to the mobile phase to control the pH, which improves peak shape for amine-containing compounds by suppressing the ionization of residual silanols on the stationary phase.[6] UV detection is set at a wavelength near the absorbance maximum of the pyrimidine chromophore.[7][8]

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and efficiency for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component; acid improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% BEnsures elution of the main peak and any late-eluting impurities, followed by column re-equilibration.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection DAD at 260 nmPyrimidine derivatives typically show strong UV absorbance in this region.[9][10]
Data Interpretation and System Suitability
  • Purity Calculation: The purity of the sample is typically determined using an area percent calculation, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For accurate assay values, a reference standard of known purity is used for external calibration.

  • Impurity Profiling: The method should be validated to demonstrate its suitability for its intended purpose, in line with guidelines such as ICH Q2(R1).[11][12][13] This includes assessing specificity, linearity, accuracy, and precision. Specificity is crucial and can be demonstrated by spiking the sample with potential impurities (e.g., starting materials from synthesis like amidines or cyano compounds) to ensure they are well-separated from the main peak.[][11][13]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurate Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Inject Autosampler Injection Dissolve->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (260 nm) Separate->Detect Integrate Peak Integration (CDS) Detect->Integrate Calculate Purity Calculation (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC workflow for purity analysis.

Strengths and Limitations of HPLC

Strengths:

  • High Sensitivity: Capable of detecting impurities at very low levels (typically <0.05%).

  • Excellent Quantitation: Provides highly accurate and precise quantitative results.

  • Robustness: Well-established, reliable technology suitable for routine quality control.

  • High Throughput: Modern systems with autosamplers can analyze many samples unattended.

Limitations:

  • No Absolute Structural Information: HPLC identifies compounds based on retention time, which is not a unique identifier. Co-elution with an unknown impurity can lead to inaccurate results.

  • Requires a Reference Standard: For accurate quantification (assay), a well-characterized reference standard is necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise chemical structure of a molecule.[14][15] It works by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the molecular framework, including the connectivity and chemical environment of atoms.[16][17]

Principle of NMR Spectroscopy

NMR detects nuclei with an odd mass number, such as ¹H and ¹³C.[16] When placed in a strong magnetic field, these nuclei can align with or against the field. The instrument measures the energy required to "flip" the nuclear spin from the lower-energy alignment to the higher-energy one.[16] This energy is highly dependent on the local electronic environment of each nucleus. The resulting NMR spectrum plots signal intensity versus chemical shift, providing three key pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[15]

  • Splitting (Multiplicity): Reveals the number of neighboring protons, which helps establish connectivity.[18]

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh 5-10 mg of 4-(Methylamino)pyrimidine-5-carbonitrile.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice as it can dissolve a wide range of organic compounds and its residual solvent peak does not typically interfere with signals from the analyte.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (¹H and ¹³C): The following are typical parameters for structural confirmation.

Parameter¹H NMR Setting¹³C NMR Setting
Solvent DMSO-d₆DMSO-d₆
Frequency 400 MHz100 MHz
Pulse Program Standard 1D (zg30)Standard 1D with proton decoupling (zgpg30)
Acquisition Time ~4 seconds~1-2 seconds
Relaxation Delay 2 seconds2 seconds
Number of Scans 161024 or more (due to low ¹³C natural abundance)
Spectral Width 0-12 ppm0-200 ppm
Spectral Interpretation

Based on the structure of 4-(Methylamino)pyrimidine-5-carbonitrile, we can predict the expected NMR spectra.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • ~8.5 ppm (singlet, 1H): Aromatic proton at position 2 of the pyrimidine ring (H-2).

  • ~8.3 ppm (singlet, 1H): Aromatic proton at position 6 of the pyrimidine ring (H-6).

  • ~7.5 ppm (quartet or broad signal, 1H): NH proton of the methylamino group. This signal may be broad and its coupling to the methyl group might be visible.

  • ~3.0 ppm (doublet, 3H): Methyl protons (-CH₃) coupled to the adjacent NH proton.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • ~160 ppm: C4 (carbon attached to the amino group).

  • ~158 ppm: C2 and C6 (aromatic CH carbons).

  • ~117 ppm: -C≡N (nitrile carbon).

  • ~90 ppm: C5 (carbon attached to the nitrile group).

  • ~28 ppm: -CH₃ (methyl carbon).

The presence of signals at these predicted chemical shifts, with the correct integration and multiplicity in the ¹H spectrum, provides definitive confirmation of the molecular structure. Any significant additional peaks would indicate the presence of impurities.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Spectral Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Process Process Spectra (FT, Phasing) Acquire_C13->Process Interpret Interpret Shifts, Integrals, Coupling Process->Interpret Confirm Confirm Structure & Identify Impurities Interpret->Confirm

Caption: NMR workflow for structural elucidation.

Strengths and Limitations of NMR

Strengths:

  • Definitive Structural Information: Provides unambiguous confirmation of molecular structure.

  • Quantitative (qNMR): With proper standards and experimental setup, NMR can be a highly accurate primary quantitative method.

  • Impurity Identification: Can often provide structural information about unknown impurities directly from the mixture spectrum.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Compared to HPLC-UV, NMR is significantly less sensitive, making it difficult to detect impurities below the ~0.1-1% level.

  • Higher Cost and Complexity: NMR instruments are expensive to purchase and maintain, and require specialized expertise for operation and data interpretation.

  • Potential for Signal Overlap: In complex mixtures, signals can overlap, complicating interpretation.

Comparative Analysis: HPLC vs. NMR

The choice between HPLC and NMR depends on the analytical question being asked. For routine quality control of 4-(Methylamino)pyrimidine-5-carbonitrile, they serve distinct but complementary roles.

FeatureHPLC (with UV Detection)NMR Spectroscopy
Primary Purpose Purity determination and quantification of impurities.Structural elucidation and confirmation of identity.
Quantitative Power Excellent for relative (area %) and absolute (assay) purity.Can be quantitative (qNMR) but requires specific setup; primarily qualitative.
Sensitivity High (ppm levels, <0.05%).Low (typically >0.1%).
Information Provided Retention time, peak area/height.Chemical shifts, integrals, coupling constants (molecular structure).
Throughput High (20-30 min per sample).Low (can take hours for comprehensive 1D/2D analysis).
Cost per Sample Relatively low.High.
Impurity Analysis Detects and quantifies known and unknown impurities.Can help identify the structure of impurities if present at sufficient concentration.
A Synergistic Approach

The most robust analytical strategy for characterizing 4-(Methylamino)pyrimidine-5-carbonitrile involves using both HPLC and NMR in tandem.

  • Initial Characterization: For a new batch or synthesis route, NMR is used first to definitively confirm the identity and structure of the main component.

  • Method Development: A stability-indicating HPLC method is then developed and validated to separate the main component from all known and potential impurities.

  • Routine QC: Once the identity is confirmed and the method is validated, HPLC is used for routine purity testing of subsequent batches due to its higher throughput and sensitivity for trace impurities.

  • Investigation: If an unknown impurity is detected by HPLC above a certain threshold (e.g., >0.1%), techniques like LC-MS or preparative HPLC followed by NMR can be used to identify its structure.

Conclusion

Both HPLC and NMR are indispensable tools for the analysis of 4-(Methylamino)pyrimidine-5-carbonitrile. HPLC excels as a robust, sensitive, and high-throughput technique for quantitative purity assessment, making it ideal for routine quality control. NMR, in contrast, offers unparalleled power for definitive structural elucidation, serving as the gold standard for identity confirmation. A comprehensive understanding of the strengths and limitations of each technique allows researchers and drug development professionals to implement a synergistic analytical strategy, ensuring the highest standards of quality, safety, and efficacy for pharmaceutical intermediates and the final products derived from them.

References

  • Organic Chemistry Tutor. (n.d.). Introduction to NMR. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Buy Chemicals Online. (2022, May 6). A Level Organic Chemistry – NMR Spectroscopy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • Ferreira da Silva, D., et al. (2017). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 19(24), 16033-16042. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 2). Basic Introduction to NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Ferreira da Silva, D., et al. (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 17). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorbance and emission data of the synthesized pyrimidines 5, 6, 14-19. Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Indiana State University. (1997, December 4). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • Lee, J., et al. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. Retrieved from [Link]

  • DAV University. (n.d.). de novo synthesis of pyrimidine ribonucleotides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Biosynthesis of Purine and Pyrimidine Nucleotide. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Amino-2,6-dimethyl-pyrimidine-5-carbonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 4-(Methylamino)pyrimidine-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 4-(Methylamino)pyrimidine-5-carbonitrile analogs, a privileged scaffold in modern kinase inhibitor discovery. Unlike generic pyrimidine reviews, this document focuses on the specific pharmacological advantages conferred by the 5-carbonitrile (CN) and 4-methylamino substitution patterns.

We critically compare these analogs against established clinical standards (e.g., Erlotinib , Sorafenib , and Prexasertib ) across two primary therapeutic axes: Checkpoint Kinase 1 (CHK1) inhibition and EGFR inhibition .

Key Takeaways:

  • Potency: The 5-CN group functions as a critical hydrogen bond acceptor and electron-withdrawing group, often enhancing potency by 10-100x compared to 5-H or 5-alkyl analogs.

  • Selectivity: The 4-methylamino moiety provides a specific vector for solvent interaction or hinge binding, often improving selectivity profiles against off-target kinases (e.g., CDK2, CHK2).

  • Lead Compounds: Highlighted leads include Compound (R)-17 (CHK1 IC50 = 0.4 nM) and Compound 11b (EGFR IC50 = 90 nM).

Chemical Space & Rational Design

The 4-(methylamino)pyrimidine-5-carbonitrile scaffold is not merely a structural template but a functional pharmacophore designed to exploit specific pockets within the ATP-binding site of protein kinases.

The SAR Logic Map

The following diagram illustrates the functional role of each position on the pyrimidine ring, derived from extensive SAR datasets.

SAR_Logic Core 4-(Methylamino) pyrimidine-5-carbonitrile Core Pos5 Position 5: Carbonitrile (-CN) Core->Pos5 Pos4 Position 4: Methylamino (-NHMe) Core->Pos4 Pos2 Position 2: Hinge/Solvent Interaction Core->Pos2 Pos6 Position 6: Hydrophobic Pocket Core->Pos6 Effect5 1. Electron Withdrawal (activates C2/C4) 2. H-bond Acceptor (Gatekeeper interaction) 3. Metabolic Stability vs Halogens Pos5->Effect5 Effect4 1. H-bond Donor (Hinge Region) 2. Methyl group restricts conformation 3. Improved solubility vs -NHPh Pos4->Effect4 Effect2 Critical for Selectivity (e.g., Picolinonitrile for CHK1) Pos2->Effect2

Figure 1: Functional mapping of the 4-(methylamino)pyrimidine-5-carbonitrile scaffold. The 5-CN and 4-NHMe groups work synergistically to lock the bioactive conformation.

Comparative Performance Analysis

Case Study A: CHK1 Inhibition (Hematologic Malignancies)

Checkpoint Kinase 1 (CHK1) is a key regulator of the DNA damage response. Inhibitors here must avoid CHK2 to prevent toxicity.

The Challenger: Compound (R)-17 (4-methylamino-5-cyanopyrimidine derivative) The Standard: Prexasertib (Clinical CHK1 inhibitor)

FeatureCompound (R)-17 [1]Prexasertib (LY2606368)Impact Analysis
Scaffold 4-(Methylamino)pyrimidine-5-CNPyrazine-carbonitrileThe pyrimidine core offers distinct vector geometry for the 5-CN group.
IC50 (CHK1) 0.4 nM < 1 nMComparable ultra-high potency.[1]
Selectivity (vs CHK2) > 4300-fold ~ High(R)-17 demonstrates exceptional isoform specificity.[1]
hERG Inhibition > 40 µM (Low Risk)Varies4-NHMe reduces lipophilicity compared to larger aniline analogs, lowering hERG risk.
Cellular Potency (Z-138) 13 nM~ 20 nMSuperior antiproliferative activity in mantle cell lymphoma lines.

Mechanism Insight: The 4-methylamino group in (R)-17 forms a critical hydrogen bond with the hinge region (Glu85/Cys87), while the 5-CN group sits in a hydrophobic pocket, interacting with the gatekeeper residue. The methyl group on the amine provides a steric clash that prevents binding to off-target kinases with smaller pockets.

Case Study B: EGFR Inhibition (Solid Tumors)

The Challenger: Compound 11b (Pyrimidine-5-carbonitrile derivative) [2] The Standard: Erlotinib (Quinazoline)

MetricCompound 11bErlotinibPerformance Verdict
EGFR WT IC50 0.09 µM 0.02 - 0.08 µMComparable potency against Wild Type.
EGFR T790M IC50 4.03 µM > 10 µM (Resistant)Superior: 5-CN analogs retain activity against the drug-resistant T790M mutant better than first-gen quinazolines.
MCF-7 IC50 4.14 µM5.27 µMSlightly improved potency in breast cancer models.
Apoptosis Induction High (G2/M Arrest)High (G1 Arrest)Distinct mechanism of cell cycle arrest suggests complementary utility.

Experimental Protocols (Self-Validating Systems)

Synthesis of 4-(Methylamino)pyrimidine-5-carbonitriles

Objective: Efficiently install the 4-methylamino group while preserving the sensitive nitrile.

Workflow Diagram:

Synthesis_Flow Step1 Start: 4-Chloro-2-(methylthio) pyrimidine-5-carbonitrile Step2 Reagent: Methylamine (2.0 eq) Solvent: THF or EtOH Temp: 0°C to RT Step1->Step2 Step3 Reaction: Nucleophilic Aromatic Substitution (SNAr) Time: 2-4 Hours Step2->Step3 Step4 Workup: Pour into Ice Water Filter Precipitate Step3->Step4 Step5 Product: 4-(Methylamino)-2-(methylthio) pyrimidine-5-carbonitrile Step4->Step5

Figure 2: Optimized synthetic route for the core scaffold.

Detailed Protocol:

  • Starting Material: Dissolve 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (1.0 eq) in anhydrous THF (10 mL/mmol).

    • Why: THF dissolves the starting material but allows the product (often less soluble) to precipitate or be easily worked up.

  • Nucleophile Addition: Add Methylamine (2.0 M in THF, 2.2 eq) dropwise at 0°C.

    • Control: Monitor temperature. Exotherms can hydrolyze the nitrile to an amide.

  • Reaction: Stir at Room Temperature (RT) for 3 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Validation: The starting material spot (Rf ~0.6) should disappear; a new, more polar spot (Rf ~0.4) should appear.[2]

  • Workup: Pour the reaction mixture into crushed ice. The product typically precipitates as a white/pale yellow solid. Filter, wash with cold water, and dry under vacuum.

    • Yield Expectations: 85-95%.

In Vitro Kinase Assay (ADP-Glo Method)

Objective: Quantify IC50 values against CHK1 or EGFR.

  • Preparation: Prepare 2.5x kinase buffer (Tris-HCl pH 7.5, MgCl2, MnCl2, DTT).

  • Compound Dilution: Prepare 3-fold serial dilutions of the 4-(methylamino) analog in DMSO.

  • Incubation: Mix Kinase (5 ng) + Compound (various conc.) + Substrate (e.g., Poly Glu:Tyr) in a 384-well plate. Incubate 10 min at RT.

  • Reaction Start: Add ATP (at Km concentration for the specific kinase). Incubate 60 min.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure Luminescence. Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

    • Quality Control: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC50.

Mechanism of Action: The CHK1 Signaling Axis

Understanding where these inhibitors act is crucial for combination therapy design.

CHK1_Pathway DNA_Damage DNA Damage (Double Strand Breaks) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase (Target) ATR->CHK1 Phosphorylation (S317/S345) Cdc25 Cdc25 Phosphatase CHK1->Cdc25 Phosphorylation (Inhibition) CDK1 CDK1/Cyclin B Cdc25->CDK1 Dephosphorylation (Activation) Cycle Cell Cycle Arrest (G2/M Checkpoint) Inhibitor 4-(Methylamino) Analogs Inhibitor->CHK1 Blocks ATP Binding

Figure 3: Pathway intervention.[3] 4-(Methylamino)pyrimidine-5-carbonitriles inhibit CHK1, preventing Cdc25 inhibition. This forces cells with damaged DNA to enter Mitosis (Mitotic Catastrophe) rather than arresting to repair.

References

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 2019.[1]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 2020.

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 2022.

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 2014.

Sources

Validation of the Mechanism of Action of 4-(Methylamino)pyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Dual EGFR/PI3K Kinase Inhibition & Overcoming Resistance

Executive Summary: The Strategic Value of the Scaffold

The 4-(Methylamino)pyrimidine-5-carbonitrile scaffold represents a critical chemotype in modern oncology, specifically designed to address resistance mechanisms in non-small cell lung cancer (NSCLC) and breast cancer. Unlike first-generation quinazolines (e.g., Gefitinib), this scaffold offers a distinct structural advantage: the C-5 nitrile group functions as a hydrogen bond acceptor, enhancing affinity for the ATP-binding pocket of kinases, particularly EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase) .

This guide provides a rigorous validation framework for these derivatives, positioning them as dual-mechanism inhibitors capable of targeting both the primary oncogenic driver (EGFR) and the major escape pathway (PI3K/AKT).

Mechanism of Action (MoA): Structural & Biochemical Basis

ATP-Competitive Inhibition

The primary MoA is ATP-competitive inhibition . The pyrimidine-5-carbonitrile core mimics the adenine ring of ATP.

  • Hinge Binding: The N-1 and the amino group at C-4 form crucial hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).

  • The Nitrile Advantage: The C-5 carbonitrile group (–CN) is electron-withdrawing, increasing the acidity of the N-H bond at C-4, thereby strengthening the hydrogen bond donor capability. It also fits into the hydrophobic pocket, often avoiding steric clashes seen with bulkier groups in mutant kinases (e.g., T790M ).

Dual Pathway Blockade

While standard TKIs often fail due to compensatory signaling, 4-(Methylamino)pyrimidine-5-carbonitrile derivatives have shown efficacy in blocking the PI3K/AKT axis downstream of EGFR. This dual action prevents the "kinome rewiring" often responsible for drug resistance.

Signaling Pathway Visualization

The following diagram illustrates the intervention points of these derivatives within the EGFR/PI3K signaling cascade.

EGFR_PI3K_Pathway Ligand EGF Ligand EGFR EGFR (RTK) Ligand->EGFR Activation PI3K PI3K EGFR->PI3K Recruitment RAS RAS EGFR->RAS Activation Inhibitor 4-(Methylamino) pyrimidine-5-carbonitrile Inhibitor->EGFR Primary Block Inhibitor->PI3K Secondary Block PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT (PKB) PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Figure 1: Dual inhibition mechanism. The derivative blocks EGFR phosphorylation and simultaneously suppresses PI3K activity, halting downstream AKT/mTOR and ERK proliferation signals.

Comparative Analysis: Performance vs. Alternatives

To validate the efficacy of 4-(Methylamino)pyrimidine-5-carbonitrile derivatives, they must be benchmarked against clinical standards.

Table 1: Comparative Profile of Kinase Inhibitors

FeatureTest Compound (Pyrimidine-5-CN)Erlotinib (Quinazoline)Osimertinib (Acrylamide)
Primary Target EGFR (WT & T790M)EGFR (WT)EGFR (T790M/L858R)
Secondary Target PI3K / AKT None (High Selectivity)Moderate off-target
Binding Mode Reversible (ATP Competitive)ReversibleIrreversible (Covalent)
IC50 (EGFR WT) 0.09 - 3.5 µM [1, 3]~0.02 µM~0.01 µM
IC50 (T790M) 4.0 - 6.0 µM (Moderate)> 10 µM (Resistant)< 0.01 µM
Resistance Profile Active in PI3K-driven bypassFails in T790M or c-Met ampSusceptible to C797S
Key Advantage Multi-pathway suppression Well-established safetyPotency

Expert Insight: While Osimertinib is superior for pure T790M mutations, the Pyrimidine-5-carbonitrile derivatives excel in heterogeneous tumors where PI3K/AKT activation bypasses EGFR blockade. This makes them excellent candidates for combination therapy scaffolds.

Experimental Validation Protocols

As an application scientist, you must validate the MoA using a "Self-Validating" workflow: Enzymatic Potency


 Cellular Engagement 

Phenotypic Outcome.
Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: Quantify intrinsic enzymatic inhibition (IC50) without cellular membrane interference.

  • Reagents: Recombinant EGFR (WT/T790M) and PI3K

    
    , Biotinylated-poly-Glu-Tyr substrate, ATP (at 
    
    
    
    ), Eu-cryptate labeled anti-phosphotyrosine antibody, XL665-labeled streptavidin.
  • Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO.

  • Reaction:

    • Mix enzyme + compound + substrate in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • Incubate 10 mins at RT (allows compound binding).

    • Initiate reaction with ATP. Incubate 60 mins at 37°C.

  • Detection: Add detection reagents (Eu-antibody + XL665). Incubate 1 hour.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio) on a microplate reader (e.g., PHERAstar).

  • Validation: Z-factor must be > 0.5. Reference control (Erlotinib) must fall within 2-fold of historical IC50.

Protocol B: Western Blotting for Pathway Dissection

Objective: Prove that the compound hits the target inside the cell and shuts down the specific signaling cascade.

  • Cell Lines: A549 (EGFR WT), H1975 (EGFR T790M/L858R).

  • Treatment: Serum-starve cells for 12 hours. Treat with compound (0.1, 1, 10 µM) for 4 hours. Stimulate with EGF (50 ng/mL) for 15 mins.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Targets to Probe:

    • p-EGFR (Tyr1068): Direct target engagement.

    • p-AKT (Ser473): Validation of PI3K blockade.

    • p-ERK1/2 (Thr202/Tyr204): Downstream proliferation signal.

    • Total EGFR/AKT/ERK: Loading controls (Critical for normalization).

  • Success Criteria: Dose-dependent reduction in p-EGFR and p-AKT without reduction in total protein levels.

Protocol C: Flow Cytometry (Annexin V/PI)

Objective: Confirm that pathway inhibition leads to apoptosis, not just cytostasis.

  • Seeding: Seed

    
     cells/well in 6-well plates.
    
  • Incubation: Treat with IC50 concentration for 24 and 48 hours.

  • Staining: Harvest cells, wash with PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Analysis:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Mechanism validation).

    • Q2 (Annexin+/PI+): Late Apoptosis.

  • Causality Check: If p-AKT is inhibited (Protocol B) but no apoptosis occurs, the MoA is cytostatic, or the cell is using a bypass mechanism (e.g., autophagy).

Validation Workflow Diagram

Validation_Workflow Step1 1. In Vitro Kinase Assay (HTRF/ADP-Glo) Step2 2. Cell Viability (MTT/SRB Assay) Step1->Step2 Select Potent Hits (<1 µM) Step3 3. Target Engagement (Western Blot: p-EGFR, p-AKT) Step2->Step3 Confirm Mechanism in Cells Step4 4. Phenotypic Analysis (Flow Cytometry/Apoptosis) Step3->Step4 Link Signaling to Death

Figure 2: Step-by-step validation pipeline ensuring data integrity from molecule to phenotype.

References

  • El-Dydamony, N. M., et al. (2022).[1][2] "Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia."[3][1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Shao, Y., et al. (2013). "Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors." Journal of Medicinal Chemistry.

  • Abdel-Rahman, H. M., et al. (2016). "Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M."[4] Organic & Biomolecular Chemistry.

  • Fukuda, T., et al. (2018). "Discovery of DS42450411 as a potent orally active hepcidin production inhibitor: design and optimization of novel 4-aminopyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Bartholomeusz, C., et al. (2012). "Targeting the PI3K signaling pathway in cancer therapy." Expert Opinion on Therapeutic Targets.

Sources

Comparative Profiling of 4-(Methylamino)pyrimidine-5-carbonitrile Scaffolds: Selectivity & Performance in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 4-(Methylamino)pyrimidine-5-carbonitrile scaffold, a privileged structural motif in kinase inhibitor design. While this scaffold is chemically versatile, it has demonstrated exceptional utility in targeting Checkpoint Kinase 1 (CHK1) and Cyclin-Dependent Kinases (CDKs) .

We objectively compare the performance of inhibitors based on this scaffold (represented by the optimized lead Compound (R)-17 ) against industry-standard alternatives: Rabusertib (LY2603618) and MK-8776 (Sch 900776) . Analysis focuses on binding kinetics, cross-reactivity profiles (selectivity), and experimental validation protocols.

Chemical Biology & Mechanism of Action

The Scaffold: 4-(Methylamino)pyrimidine-5-carbonitrile

The efficacy of this scaffold stems from its ability to function as a highly efficient hinge binder within the ATP-binding pocket of protein kinases.

  • Hinge Interaction: The pyrimidine N1 and the exocyclic amino group (at C4) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu85/Leu87 in CHK1).

  • The Nitrile Effect: The C5-carbonitrile (CN) group is electronically withdrawing, which lowers the pKa of the pyrimidine nitrogen, strengthening the hydrogen bond acceptor capability. Sterically, the linear CN group fits into the "gatekeeper" pocket without inducing significant steric clash, unlike bulkier halogen substitutions (Cl or Br).

  • Methylamino Specificity: The N-methyl group provides hydrophobic van der Waals contacts with the roof of the ATP pocket, often improving potency over a simple primary amine.

Visualization: Binding Mode Interaction

The following diagram illustrates the critical contact points of the scaffold within the CHK1 kinase domain.

BindingMode Scaffold 4-(Methylamino) pyrimidine-5-carbonitrile Hinge Kinase Hinge (Glu85 / Leu87) Scaffold->Hinge H-Bond (Bidentate) Gatekeeper Gatekeeper Residue (Leu84) Scaffold->Gatekeeper Van der Waals (5-CN Group) Pocket Hydrophobic Pocket Scaffold->Pocket Hydrophobic Contact (4-Methylamino)

Figure 1: Interaction map of the 4-(Methylamino)pyrimidine-5-carbonitrile scaffold within the CHK1 ATP-binding pocket.

Comparative Performance Analysis

We compare the scaffold-based lead (R)-17 against two clinical benchmarks. (R)-17 is a specific derivative containing the 4-(methylamino)pyrimidine-5-carbonitrile core, identified for its high potency.

Table 1: Potency and Selectivity Profile[1]
Feature(R)-17 (Scaffold Lead) MK-8776 (Standard) Rabusertib (Alternative)
Core Scaffold Pyrimidine-5-carbonitrile Pyrazolo[1,5-a]pyrimidinePyrazine derivative
Primary Target (CHK1) IC50 0.4 nM 3.0 nM7.0 nM
Off-Target (CHK2) IC50 > 1,700 nM1,500 nM> 1,000 nM
Selectivity (CHK1 vs CHK2) > 4,300-fold ~500-fold~100-fold
CDK2 Cross-Reactivity Low (IC50 > 1 µM)Moderate (IC50 = 160 nM)Low
hERG Inhibition (Safety) > 40 µM (Low Risk)> 10 µMVariable

Analysis:

  • Potency: The 4-(methylamino)pyrimidine-5-carbonitrile scaffold ((R)-17) exhibits sub-nanomolar potency (0.4 nM), superior to both MK-8776 and Rabusertib. This suggests the 5-CN group provides an optimal electronic environment for hinge binding.

  • Selectivity: The scaffold demonstrates remarkable selectivity against CHK2 (>4300-fold). This is critical because CHK2 inhibition is often linked to unwanted toxicity, whereas CHK1 is the therapeutic target for potentiating chemotherapy.

  • CDK Liability: While pyrimidines often cross-react with CDKs (due to structural homology), the 4-methylamino substitution pattern appears to mitigate this compared to the pyrazolo-pyrimidine scaffold of MK-8776.

Cross-Reactivity & "Off-Target" Risks

While the scaffold is highly selective for CHK1, researchers must screen for specific off-targets common to pyrimidine-based inhibitors.

Common Off-Targets for this Scaffold:
  • CDK2/Cyclin A: High structural homology with CHK1.

  • FLT3: Often hit by pyrimidine kinase inhibitors.

  • p38 MAPK: The 5-CN group can sometimes mimic interactions found in p38 inhibitors.[1]

Experimental Workflow: Selectivity Profiling

To validate the specificity of your inhibitor, follow this "HotSpot" profiling workflow.

Workflow Start Test Compound (10 µM) PrimaryScreen 1. Primary Screen (Single Dose @ 1 µM) Panel: 300+ Kinases Start->PrimaryScreen HitConfirm 2. Hit Confirmation (Select hits >50% Inhibition) PrimaryScreen->HitConfirm Filter Non-Binders KdDetermination 3. Kd Determination (10-pt Dose Response) HitConfirm->KdDetermination Quantitative Binding Cellular 4. Cellular Validation (Western Blot: pCHK1 vs pCHK2) KdDetermination->Cellular Functional Relevance

Figure 2: Recommended "HotSpot" profiling workflow to determine off-target liabilities.

Experimental Protocols

To replicate the data presented, use the following standardized protocols. These are designed to be self-validating.

Protocol A: Radiometric Kinase Assay (Gold Standard for IC50)

Use this to determine the precise inhibitory constant (Ki/IC50) against CHK1 and CHK2.

  • Reagent Prep: Prepare Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

  • Substrate: Use a synthetic peptide substrate (e.g., CDC25C peptide) at 20 µM.

  • ATP Condition: CRITICAL: Use [gamma-33P]-ATP. The concentration of ATP must be set to the Km(app) of the specific kinase (approx. 10-15 µM for CHK1) to ensure the assay measures competitive inhibition accurately.

  • Reaction:

    • Incubate Kinase + Substrate + Inhibitor (serial dilution) for 15 min at RT.

    • Initiate with ATP mix.[2]

    • Incubate for 45 min at RT.

  • Termination: Stop reaction with 3% Phosphoric acid.

  • Detection: Spot onto P81 phosphocellulose filters, wash 3x with 0.75% phosphoric acid, and count via liquid scintillation.

  • Validation: Z-factor must be > 0.5. Reference compound (Staurosporine) IC50 should be within 2-fold of historical mean.

Protocol B: Cellular Selectivity Assay (Western Blot)

Use this to prove the inhibitor works inside the cell and distinguishes between CHK1 and CHK2.

  • Cell Line: HT-29 or U2OS cells (p53 defective lines often rely more on CHK1).

  • Induction: Treat cells with Gemcitabine (100 nM) for 2 hours to induce DNA damage (activates CHK1 and CHK2).

  • Treatment: Add the Test Inhibitor (0.1, 1, 10 µM) for 1 hour.

  • Lysis: Harvest cells in RIPA buffer with phosphatase inhibitors.

  • Readout (Western Blot):

    • Marker 1 (CHK1 Inhibition): Blot for pSer296-CHK1 (Autophosphorylation site). Inhibition of CHK1 should DECREASE this signal.

    • Marker 2 (CHK2 Inhibition): Blot for pThr68-CHK2 (ATM substrate). Specific CHK1 inhibitors should NOT affect this signal.

    • Marker 3 (DNA Damage): Blot for gamma-H2AX . Effective CHK1 inhibition should INCREASE this signal (abrogation of checkpoint).

Conclusion

The 4-(Methylamino)pyrimidine-5-carbonitrile scaffold represents a high-performance class of kinase inhibitors. When compared to clinical alternatives like MK-8776, optimized leads (e.g., (R)-17) utilizing this scaffold offer:

  • Superior Potency: Sub-nanomolar IC50s driven by the 5-CN electronic modulation.

  • Enhanced Selectivity: >4000-fold discrimination against CHK2, reducing potential off-target toxicity.

  • Favorable Safety: Lower risk of hERG inhibition compared to earlier generation chemotypes.

For drug development programs targeting CHK1 or CDKs, this scaffold provides a robust, chemically tractable starting point with a proven selectivity profile.

References

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor. European Journal of Medicinal Chemistry, 2019.

  • MK-8776 (SCH 900776) Selectivity Profile. Selleck Chemicals / MedChemExpress.

  • Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. ACS Pharmacology & Translational Science, 2021.

  • The target landscape of clinical kinase drugs. Science (via PMC), 2018.

  • Molecular principle of the cyclin-dependent kinase selectivity of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives. Physical Chemistry Chemical Physics, 2016.

Sources

Comparative Docking Analysis of 4-(Methylamino)pyrimidine-5-carbonitrile Derivatives: A Guide to Targeting Protein Kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the docking performance of 4-(methylamino)pyrimidine-5-carbonitrile derivatives against key protein kinase targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a robust and validated understanding of how these promising compounds interact with their biological targets. We will explore the structural rationale for their efficacy and provide the detailed methodologies required to replicate and expand upon these findings.

The Pyrimidine-5-carbonitrile Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its nitrogen atoms provide excellent hydrogen bonding capabilities, mimicking the interactions of the natural ATP (adenosine triphosphate) purine ring within the kinase hinge region. The addition of a carbonitrile group at the 5-position and a methylamino group at the 4-position creates the 4-(methylamino)pyrimidine-5-carbonitrile core, a structure that has proven particularly effective for developing potent and selective inhibitors of protein kinases.[2][3]

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[4][5] Consequently, they are among the most important targets for modern drug discovery.[5] Molecular docking simulations are indispensable computational tools that predict how small molecules, like our pyrimidine derivatives, bind to their protein targets, providing crucial insights into structure-activity relationships (SAR) and guiding the rational design of more effective therapeutics.[4] This guide focuses on the application of these in silico techniques to a selection of high-impact kinase targets for this scaffold.

Key Protein Targets and Their Therapeutic Relevance

Our analysis will concentrate on three families of protein kinases where 4-(methylamino)pyrimidine-5-carbonitrile derivatives have demonstrated significant potential: Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Janus Kinases (JAKs).

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[6] Activating mutations and overexpression of EGFR are primary drivers in several cancers, most notably non-small-cell lung cancer (NSCLC).[7][8] First and second-generation EGFR inhibitors like gefitinib and afatinib, which often feature a related quinazoline core, have shown clinical success but are hampered by acquired resistance, frequently through a "gatekeeper" T790M mutation.[7][9] This has driven the development of new generations of inhibitors capable of overcoming this resistance. The pyrimidine-5-carbonitrile scaffold has emerged as a key framework for designing novel inhibitors targeting both wild-type (WT) and mutant forms of EGFR.[3]

Aurora Kinases

The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that are essential regulators of mitosis.[10] Their overexpression is common in many human tumors and is associated with genomic instability and poor prognosis.[11] As such, inhibiting Aurora kinases is a validated strategy for cancer therapy.[10][11] Several pyrimidine-based Aurora kinase inhibitors have entered clinical trials, demonstrating the scaffold's suitability for targeting the ATP-binding pocket of these enzymes.[10] Structure-based design has been instrumental in developing derivatives that can induce a specific "DFG-out" conformation in Aurora A, leading to the degradation of oncogenic proteins like MYC.[12][13]

Janus Kinases (JAKs)

Janus kinases are non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are central to cytokine signaling via the JAK-STAT pathway.[14][15][16] This pathway is critical for immune function and hematopoiesis. Dysregulation of JAK signaling is implicated in a host of autoimmune diseases (like rheumatoid arthritis) and myeloproliferative neoplasms.[14][15][17] The development of JAK inhibitors, or "jakinibs," represents a major therapeutic advance.[15] While many approved JAK inhibitors are based on a pyrrolopyrimidine core, the versatile pyrimidine scaffold continues to be explored for developing next-generation inhibitors with improved selectivity profiles to mitigate side effects.[17]

A Self-Validating System: The Molecular Docking Workflow

The trustworthiness of any in silico model hinges on a rigorous and validated protocol. The following section details a comprehensive, self-validating workflow for docking 4-(methylamino)pyrimidine-5-carbonitrile derivatives into their kinase targets. This protocol synthesizes common best practices from the cited literature.[18][19][20]

Experimental Protocol: Step-by-Step Docking Methodology

Step 1: Receptor Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1M17 for EGFR, 5VLO for Aurora A).[2][5] The choice of structure is critical; select a high-resolution structure that is co-crystallized with a ligand relevant to the inhibitor class being studied.

  • Pre-processing: Load the PDB file into a molecular modeling suite (e.g., Molecular Operating Environment (MOE), Schrödinger Maestro, Discovery Studio).

  • Clean the Structure: Remove all water molecules, co-solvents, and ions that are not integral to the protein's structural stability or the binding interaction.

  • Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states for all residues, particularly histidine, aspartate, and glutamate, at a physiological pH of 7.4. Perform a constrained energy minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are kept fixed to preserve the crystallographic conformation.

Step 2: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structures of the 4-(methylamino)pyrimidine-5-carbonitrile derivatives using a chemical drawing tool like ChemDraw.

  • Energy Minimization: Convert the 2D structures to 3D and perform a thorough energy minimization using a suitable force field (e.g., MMFF94x). This ensures the ligand is in a low-energy, realistic conformation prior to docking.

Step 3: Active Site Definition & Protocol Validation

  • Define the Binding Pocket: The active site is typically defined as all amino acid residues within a 6-10 Å radius of the co-crystallized ligand. This creates the "grid box" within which the docking algorithm will search for viable binding poses.

  • Protocol Validation (Self-Validation System): Before docking the new derivatives, the co-crystallized ligand must be extracted and then re-docked into the defined active site. The docking protocol is considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose is less than 2.0 Å.[21] This crucial step confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

Step 4: Molecular Docking & Scoring

  • Execute Docking: Use a validated docking program such as AutoDock Vina, GOLD, or Glide to dock the prepared library of pyrimidine derivatives into the defined active site.[21][22] These programs will generate multiple possible binding poses for each ligand.

  • Scoring: The program will rank the generated poses using a scoring function, which estimates the binding free energy (often expressed in kcal/mol). Lower scores typically indicate a more favorable binding affinity.[4]

Step 5: Post-Docking Analysis

  • Visual Inspection: The top-ranked poses for each compound should be visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.

  • Interaction Profiling: Use visualization tools to create 2D and 3D diagrams of the ligand-receptor interactions. This analysis is fundamental to understanding the SAR and provides the rationale for the observed binding affinities.

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_val Validation & Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) Clean 1a. Clean & Protonate Protein PDB->Clean Lig_2D 2. Draw Ligand Structures (2D) Lig_3D 2a. Convert to 3D & Minimize Lig_2D->Lig_3D Define 3. Define Active Site (Grid Generation) Clean->Define Dock 5. Dock Derivative Library Lig_3D->Dock Validate 4. Protocol Validation (Re-dock native ligand, RMSD < 2Å) Define->Validate Validate->Dock If Validated Score 6. Score & Rank Poses (Binding Energy) Dock->Score Analyze 7. Analyze Interactions (H-bonds, Hydrophobic, etc.) Score->Analyze SAR 8. Derive SAR & Propose New Designs Analyze->SAR

Caption: A generalized workflow for a validated molecular docking study.

Comparative Performance of Pyrimidine-5-carbonitrile Derivatives

The following tables summarize quantitative data from recent studies, comparing the in silico docking scores with in vitro experimental data (IC₅₀ values) for various 4-(methylamino)pyrimidine-5-carbonitrile derivatives against their kinase targets. Lower docking scores and lower IC₅₀ values indicate higher predicted binding affinity and higher inhibitory potency, respectively.

Performance Against EGFR
Compound IDTarget (PDB ID)Docking Score (kcal/mol)Experimental IC₅₀ (nM)Reference
Erlotinib (Standard) EGFR (1M17)-2.83[2]
Compound 10b EGFR (1M17)Not Reported8.29[2]
Compound 11b EGFRWTNot Reported90[3]
Compound 11b EGFRT790MNot Reported4030[3]

Analysis: Studies show that pyrimidine-5-carbonitrile derivatives can achieve potent inhibition of EGFR.[2][3] For instance, compound 10b demonstrated an IC₅₀ value of 8.29 nM, comparable to the standard drug erlotinib.[2] Docking studies for these compounds consistently show that the pyrimidine core forms critical hydrogen bonds with the hinge region of the EGFR active site, while substituted moieties explore adjacent hydrophobic pockets, explaining their potent activity.[2]

Performance Against Aurora Kinases
Compound IDTargetDocking Score (kcal/mol)Experimental IC₅₀ (nM)Reference
Alisertib (Standard) Aurora A-1.2[10]
Compound 13 Aurora ANot Reported< 100 (enzymatic)[12][13]
AMG-900 (Standard) Aurora B-4[23]
Barasertib (Standard) Aurora B-0.37[10]

Analysis: Pyrimidine-based derivatives are highly effective pan-Aurora kinase inhibitors.[23] Structure-based design has led to compounds like derivative 13 , which not only inhibits kinase activity but also induces a specific conformational change, leading to downstream therapeutic effects like MYC protein degradation.[12][13] This highlights the power of using docking not just to predict affinity, but to design compounds with novel mechanisms of action.

Performance Against Other Kinases (VEGFR-2, COX-2)
Compound IDTarget (PDB ID)Docking Score (kcal/mol)Experimental IC₅₀ (µM)Reference
Sorafenib (Standard) VEGFR-2 (1YWN)Not ReportedNot Reported[24]
Compound 11e VEGFR-2 (1YWN)-8.930.61[24]
Compound 12b VEGFR-2 (1YWN)-9.120.53[24]
Celecoxib (Standard) COX-2Not ReportedSubmicromolar[25]
Compound 3b COX-2Not ReportedSubmicromolar[25]
Compound 5d COX-2Not ReportedSubmicromolar[25]

Analysis: The versatility of the pyrimidine-5-carbonitrile scaffold is further demonstrated by its potent inhibition of other important targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2).[24][25] Compounds 11e and 12b showed excellent activity against VEGFR-2, with docking studies confirming a binding mode similar to the approved drug sorafenib.[24] This adaptability makes the scaffold a valuable starting point for multi-target drug design.

Visualization of a Representative Ligand-Protein Interaction

G cluster_ligand Pyrimidine Derivative A Hinge Region (e.g., Met) B Hydrophobic Pocket 1 (e.g., Leu, Val) C Gatekeeper Residue (e.g., Thr) D Hydrophobic Pocket 2 (e.g., Ala, Leu) E Solvent Front P Pyrimidine Core P->A H-Bond MA Methylamino MA->D Hydrophobic CN Carbonitrile CN->C van der Waals R1 R1 Group R1->B Hydrophobic R2 R2 Group R2->E Solvent Interaction

Caption: Key interactions of a pyrimidine derivative in a kinase active site.

Conclusion and Future Directions

The 4-(methylamino)pyrimidine-5-carbonitrile scaffold is a robust and versatile platform for designing potent inhibitors of therapeutically relevant protein kinases. As demonstrated, molecular docking provides an invaluable framework for understanding the molecular basis of their activity, comparing derivatives, and rationally designing next-generation compounds. The strong correlation between favorable docking scores and low experimental IC₅₀ values across multiple kinase families validates the use of these computational methods in the drug discovery pipeline.

Future efforts should focus on leveraging these in silico models to design derivatives with enhanced selectivity, particularly for distinguishing between closely related kinase isoforms to minimize off-target effects. Furthermore, as resistance mechanisms continue to evolve, predictive docking against mutant forms of these kinases will remain a critical strategy in staying one step ahead in the development of durable and effective therapies.

References

  • Benchchem. Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers.
  • Remedy Publications LLC. Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. 2024.
  • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors.
  • Dubey DK, Chaubey AK, Parveen A, Ojha RP. Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals. 2013.
  • Bano S, Umar A. Comparative Evaluation of Different Docking Tools for Kinases against Cancerous (Malignant) Cells. Archives in Cancer Research. 2016;4(4).
  • Comparison between the docked poses of the kinase inhibitors as... ResearchGate.
  • El-Naggar M, et al. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. 2023;28(2):730.
  • Sharma S, et al. A Combined QSAR and Molecular Docking Approach for Identifying Pyrimidine Derivatives as Penicillin Binding Protein Inhibitors. Letters in Drug Design & Discovery. 2022;19(12):1121-1135.
  • Abdel-Mottaleb Y, et al. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. 2021.
  • Kumar A, et al. Synthesis and molecular docking of pyrimidine incorporated novel analogue of 1,5-benzodiazepine as antibacterial agent. Journal of Chemical Sciences. 2018;130(31).
  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. 2025.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. 2022.
  • Eissa IH, et al. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances. 2023;13(32):22346-22365. Available from: [Link]

  • Al-Salem H, et al. A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals (Basel). 2022;15(1):93. Available from: [Link]

  • Nikolova-Mladenovska I, et al. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. 2022;27(10):3280. Available from: [Link]

  • Al-Abdullah E, et al. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. 2022;27(21):7485. Available from: [Link]

  • Al-Salem H, et al. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. 2021;26(21):6677. Available from: [Link]

  • Janus kinase inhibitors. DermNet. Available from: [Link]

  • Known EGFR inhibitors approved or in advanced phase of drug development for NSCLC. ResearchGate. Available from: [Link]

  • Singh S, et al. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design. 2022;100(4):599-621. Available from: [Link]

  • Definition of Aurora kinase inhibitor MLN8054. NCI Drug Dictionary. Available from: [Link]

  • Chi MC, et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021;64(11):7564-7587. Available from: [Link]

  • Eweas AF, et al. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry. 2020;103:104207. Available from: [Link]

  • Chi MC, et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021;64(11):7564-7587. Available from: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. 2021. Available from: [Link]

  • Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges. Translational Cancer Research. 2024. Available from: [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. 2020. Available from: [Link]

  • Janus kinase inhibitor. Wikipedia. Available from: [Link]

  • Roskoski R Jr. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers (Basel). 2024;16(1):108. Available from: [Link]

  • Abdel-Ghani T, et al. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Advances. 2022;12(16):9967-9988. Available from: [Link]

  • Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death. FDA. 2021. Available from: [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-(Methylamino)pyrimidine-5-carbonitrile: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Methylamino)pyrimidine-5-carbonitrile is a key structural motif found in a variety of biologically active molecules, making it a valuable building block for drug discovery and development. Its derivatives have shown promise as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[1][2][3] The efficient and scalable synthesis of this pyrimidine derivative is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of 4-(Methylamino)pyrimidine-5-carbonitrile, offering insights into the practical considerations, advantages, and limitations of each approach.

Route 1: A Stepwise Approach via a 4-Chloropyrimidine Intermediate

This well-established and versatile route involves the initial construction of a 4-hydroxypyrimidine-5-carbonitrile core, followed by chlorination and subsequent nucleophilic aromatic substitution with methylamine. This stepwise approach offers reliability and adaptability, allowing for the synthesis of a wide range of analogues.

Scientific Rationale

The underlying principle of this route is the activation of the C4 position of the pyrimidine ring towards nucleophilic attack. The hydroxyl group at the C4 position is a poor leaving group. Therefore, it is converted to a chloro group, which is an excellent leaving group, facilitating the subsequent displacement by methylamine. The initial pyrimidine ring is typically constructed via a multicomponent reaction, a powerful tool in heterocyclic chemistry for rapidly building molecular complexity.[4][5][6]

Experimental Workflow

Route_1_Workflow A Starting Materials (e.g., Aldehyde, Malononitrile, Urea) B Step 1: Multicomponent Reaction (Formation of 4-Hydroxypyrimidine-5-carbonitrile) A->B C Step 2: Chlorination (e.g., with POCl3) B->C D Step 3: Nucleophilic Substitution (Reaction with Methylamine) C->D E Final Product: 4-(Methylamino)pyrimidine-5-carbonitrile D->E

Caption: Stepwise synthesis of 4-(Methylamino)pyrimidine-5-carbonitrile via a 4-chloropyrimidine intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Hydroxypyrimidine-5-carbonitrile

This step is based on a one-pot synthesis of pyrimidine-5-carbonitrile derivatives.[5]

  • To a round-bottom flask, add the desired aldehyde (1.0 eq), malononitrile (1.0 eq), and urea (1.2 eq).

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture under solvent-free conditions at 110 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to afford 4-hydroxypyrimidine-5-carbonitrile.

Step 2: Synthesis of 4-Chloropyrimidine-5-carbonitrile

This procedure is adapted from standard methods for the chlorination of hydroxypyrimidines.

  • In a fume hood, carefully add 4-hydroxypyrimidine-5-carbonitrile (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to yield 4-chloropyrimidine-5-carbonitrile.

Step 3: Synthesis of 4-(Methylamino)pyrimidine-5-carbonitrile

This nucleophilic substitution is a common method for introducing amine functionalities onto pyrimidine rings.[7][8]

  • Dissolve 4-chloropyrimidine-5-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of methylamine solution (e.g., 40% in water or 2 M in THF, 2-3 eq).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-(Methylamino)pyrimidine-5-carbonitrile.

Route 2: Convergent Three-Component Synthesis

This approach aims to construct the 4-(methylamino)pyrimidine-5-carbonitrile core in a single synthetic operation from simple, readily available starting materials. This convergent strategy is highly atom-economical and can significantly reduce the overall synthesis time.

Scientific Rationale

Three-component reactions for the synthesis of 4-aminopyrimidine-5-carbonitriles are well-documented.[4] These reactions typically proceed through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. By employing a methyl-substituted amidine, such as N-methylguanidine, it is theoretically possible to directly install the methylamino group at the 4-position of the pyrimidine ring.

Experimental Workflow

Route_2_Workflow A Starting Materials (e.g., Aldehyde, Malononitrile, N-Methylguanidine) B One-Pot Three-Component Reaction A->B C Final Product: 4-(Methylamino)pyrimidine-5-carbonitrile B->C

Caption: Convergent one-pot synthesis of 4-(Methylamino)pyrimidine-5-carbonitrile.

Detailed Experimental Protocol

This proposed protocol is based on the general methodology for three-component pyrimidine synthesis.[4]

  • In a round-bottom flask, dissolve the desired aldehyde (1.0 eq), malononitrile (1.0 eq), and N-methylguanidine hydrochloride (1.2 eq) in a suitable solvent such as ethanol or water.

  • Add a base, such as sodium acetate or triethylamine (1.2 eq), to the mixture.

  • Heat the reaction mixture to reflux for 6-12 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the reaction mixture. If so, filter the solid and wash with a small amount of cold solvent.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain 4-(Methylamino)pyrimidine-5-carbonitrile.

Head-to-Head Comparison

FeatureRoute 1: Stepwise SynthesisRoute 2: Convergent Synthesis
Number of Steps 31
Overall Yield Moderate to Good (typically 40-60% over 3 steps)Potentially Good to Excellent (highly dependent on substrate scope)
Scalability Generally straightforward to scale up each step.May require more optimization for large-scale synthesis.
Versatility High. The 4-chloro intermediate can be reacted with various nucleophiles.Moderate. Primarily yields 4-(methylamino) derivatives.
Cost of Starting Materials Generally inexpensive and readily available.N-methylguanidine may be more expensive than urea.
Reaction Conditions Requires handling of POCl₃ (corrosive and moisture-sensitive).Generally milder conditions.
Waste Generation Higher due to multiple steps and workups.Lower, more atom-economical.
Time Efficiency More time-consuming.Significantly faster.

Conclusion and Expert Recommendations

Both synthetic routes offer viable pathways to 4-(Methylamino)pyrimidine-5-carbonitrile.

Route 1 is the more traditional and well-precedented approach. Its main advantages are its reliability and the versatility of the 4-chloropyrimidine-5-carbonitrile intermediate, which can be used to synthesize a library of C4-substituted analogues. This makes it an excellent choice for medicinal chemistry programs where structure-activity relationship (SAR) studies are crucial. However, the multi-step nature of this route leads to a longer overall synthesis time and potentially lower overall yield. The use of hazardous reagents like phosphorus oxychloride also requires appropriate safety precautions.

Route 2 represents a more modern and efficient approach. Its one-pot nature makes it highly attractive in terms of time and resource efficiency. If successful, this route would be ideal for the rapid synthesis of the target molecule and for situations where large quantities are needed. The main challenge lies in the potential need for optimization, as the direct three-component reaction with N-methylguanidine may not be as broadly applicable as the more general reactions with unsubstituted amidines or ureas.

For research and development settings, it is recommended to initially explore Route 2 due to its potential for high efficiency. A small-scale screening of reaction conditions would be a prudent first step. If this convergent approach proves to be low-yielding or difficult to optimize, Route 1 provides a robust and reliable backup strategy that also opens the door to broader analogue synthesis.

References

  • Al-Hiari, Y. M., et al. (2008).
  • Maalej, E., et al. (2023). Design, Synthesis, in Silico and Biological Evaluation of Novel 4‐Aminopyrimidine‐5‐carbonitriles. ChemistrySelect.
  • Abdelmalek, D., et al. (2023). Design, Synthesis, in Silico and Biological Evaluation of Novel 4‐Aminopyrimidine‐5‐carbonitriles. Semantic Scholar.
  • Maalej, E., et al. (2023). Structure of 4‐amino‐5‐carbonitrile derivatives 3–7.
  • Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111.
  • Ghorab, M. M., et al. (2021).
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8.
  • Patel, K. D., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 61B(1), 81-91.
  • Rostamizadeh, S., et al. (2020). Highly efficient synthesis of pyrimidine-5-

Sources

Safety Operating Guide

4-(Methylamino)pyrimidine-5-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Do not treat this compound as standard organic trash. 4-(Methylamino)pyrimidine-5-carbonitrile (CAS: 10252-09-2 / Analogous) is a functionalized pyrimidine intermediate containing a nitrile group. While less acutely fatal than simple cyanide salts, it possesses significant toxicity and reactivity risks, particularly regarding Hydrocyanic Acid (HCN) liberation if mishandled.

Critical Parameter Operational Directive
Primary Hazard Acute Toxicity (Oral/Dermal) & HCN Precursor (Acid contact).
Waste Stream High-BTU Incineration (Must be destroyed thermally).
Incompatibility NEVER mix with acidic waste streams or strong oxidizers.
Spill Response Isolate area. Do not use water.[1][2] Absorb with inert material (Vermiculite).
PPE Nitrile gloves (double-gloved recommended), Lab coat, Safety glasses, N95/P100 mask for solids.

Part 1: Chemical Profile & Hazard Analysis

To dispose of a chemical safely, you must understand why it is dangerous. This section details the mechanistic causality behind the disposal protocols.

The Nitrile Moiety (-CN)

The carbonitrile group at the 5-position is the primary disposal concern.

  • The Risk: Under strongly acidic conditions (pH < 2), organic nitriles can undergo hydrolysis. While this usually produces carboxylic acids, the intermediate steps or thermal decomposition can release cyanide ions or Hydrogen Cyanide (HCN) gas.

  • The Protocol: This dictates the strict segregation from acidic waste streams (e.g., do not dump into the "Acid Waste" carboy).

The Pyrimidine Core

The aromatic heterocycle is chemically stable.

  • The Risk: Standard chemical deactivation (e.g., bleach/hypochlorite oxidation) is often insufficient to fully mineralize the aromatic ring in a laboratory setting. Partial oxidation can yield toxic chlorinated intermediates.

  • The Protocol: Thermal destruction (Incineration) is the only self-validating method to ensure complete mineralization of the nitrogenous ring.

Part 2: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound)

Applicable to: Expired stocks, spilled solids, or synthesis failures.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "4-(Methylamino)pyrimidine-5-carbonitrile" (Do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Packing:

    • Place the solid directly into the jar.

    • If the solid is in a vial, place the entire vial into the waste jar. Do not attempt to empty dusts; this increases inhalation risk.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary container, away from acids.

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction mixtures (DMSO, DMF, Methanol) containing the compound.

  • Segregation: Determine the solvent base.

    • Halogenated:[2][3][4] (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (Methanol, DMSO, Ethyl Acetate)

      
      Non-Halogenated Organic Waste Stream .
      
  • pH Check (Critical): Before adding to a carboy, verify the solution is Neutral or Basic (pH 7-10) .

    • Why? If the waste carboy contains trace acids from other experiments, adding this nitrile solution could generate gas or pressure.

  • Transfer: Funnel liquid into the carboy. Rinse the original vessel with the compatible solvent and add the rinsate to the carboy.

Scenario C: Contaminated Debris (PPE/Glassware)[5]
  • Glassware: Triple rinse with a solvent capable of dissolving the compound (e.g., Acetone or Methanol). Collect rinsate as Liquid Waste (Scenario B). Defaced clean glassware can be washed normally.

  • Sharps/Needles: Dispose of in a rigid Sharps container labeled "Chemically Contaminated Sharps." Do not autoclave (autoclaving volatile nitriles creates a gas hazard).

  • Gloves/Mats: Collect in a clear heavy-duty bag labeled "Hazardous Debris" for incineration.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for segregating this specific compound to prevent incompatible mixing.

DisposalWorkflow Start Waste Generation: 4-(Methylamino)pyrimidine-5-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated PPE/Sharps StateCheck->Debris PackSolid Pack in HDPE Jar (Do not empty vials) Solid->PackSolid pHCheck CRITICAL: Is pH > 7? Liquid->pHCheck Rinse Triple Rinse Glassware (Collect Rinsate as Liquid) Debris->Rinse Sharps Chem. Contaminated Sharps (NO AUTOCLAVE) Debris->Sharps LabelSolid Label: TOXIC ORGANIC PackSolid->LabelSolid SolventCheck Solvent Type? HaloWaste Halogenated Waste Carboy SolventCheck->HaloWaste Contains Cl, F, Br NonHaloWaste Non-Halo Organic Carboy SolventCheck->NonHaloWaste Acetone, MeOH, DMSO pHCheck->SolventCheck Yes (Neutral/Basic) Adjust Adjust to pH 8-9 (Prevent HCN formation) pHCheck->Adjust No (Acidic) Adjust->SolventCheck Rinse->Liquid Rinsate

Caption: Operational decision tree for segregating nitrile-bearing pyrimidine waste. Note the critical pH check point to prevent acid hydrolysis.

Part 4: Regulatory & Logistics

RCRA Classification (USA)

While 4-(Methylamino)pyrimidine-5-carbonitrile is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by CAS number, the generator is responsible for characterization.

  • Recommended Coding: Due to the nitrile group and potential biological activity, characterize as Class 6.1 (Toxic) .

  • Solvent Mixtures: If dissolved in flammable solvents (Methanol/Acetone), the waste carries the D001 (Ignitable) code.

DOT Shipping (for Disposal Vendor)

When preparing the lab pack for the waste hauler, ensure the manifest reflects:

  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (contains 4-(Methylamino)pyrimidine-5-carbonitrile).

  • Hazard Class: 6.1

  • Packing Group: III (assuming lower acute toxicity than simple cyanides, pending specific LD50 data).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456 (Analogous Pyrimidine Nitriles). PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guide: Nitriles and Reactive Sulfides/Cyanides. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances. OSHA.gov. [Link]

Sources

Navigating the Handling of 4-(Methylamino)pyrimidine-5-carbonitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Landscape: An Evidence-Based Approach

Substituted pyrimidinecarbonitriles, as a class of compounds, present a consistent hazard profile that necessitates careful handling. Safety data sheets for analogous compounds frequently cite the following risks:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1][2]

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation of dust particles may be harmful.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Directives

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 4-(Methylamino)pyrimidine-5-carbonitrile, with explanations rooted in the anticipated hazards.

PPE ComponentSpecifications and Rationale
Eye Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. This is to prevent contact with airborne particles and accidental splashes, which could cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated. Double-gloving is recommended for extended procedures. This minimizes the risk of skin irritation from direct contact.[1]
Body Protection A laboratory coat is required to protect against incidental contact. For procedures with a higher risk of splashes or significant dust generation, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosol or dust generation, or if working outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) is required to prevent respiratory tract irritation.[4]

Operational Protocols: From Preparation to Disposal

A systematic approach to laboratory workflow is essential for minimizing exposure and preventing contamination. The following step-by-step procedures provide a framework for the safe handling of 4-(Methylamino)pyrimidine-5-carbonitrile.

Pre-Operational Safety Checklist:
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.

  • PPE Inspection: Inspect all PPE for defects before donning.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Waste Container: Prepare a designated, labeled waste container for solid chemical waste.

Step-by-Step Handling Procedure:
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Material Transfer: Conduct all weighing and transfer of the solid compound within a certified chemical fume hood to minimize the inhalation of any dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination: After handling, thoroughly wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol).

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat and eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.

Disposal Plan:

All solid waste contaminated with 4-(Methylamino)pyrimidine-5-carbonitrile, including used weighing paper, contaminated paper towels, and spent gloves, must be disposed of in a designated hazardous waste container.[3] Liquid waste should be collected in a separate, labeled hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.

Visualizing the Safety Workflow

To further clarify the procedural steps and the logic behind them, the following diagrams illustrate the key decision-making and operational workflows for handling 4-(Methylamino)pyrimidine-5-carbonitrile.

PPE_Decision_Workflow cluster_assessment Task Hazard Assessment cluster_ppe PPE Selection start Start: Handling 4-(Methylamino)pyrimidine-5-carbonitrile weighing Weighing solid? start->weighing dissolving Dissolving in solvent? weighing->dissolving respirator N95 Respirator (if dust/aerosol risk) weighing->respirator Potential for dust reaction Performing reaction? dissolving->reaction goggles Safety Goggles reaction->goggles gloves Nitrile Gloves reaction->gloves lab_coat Lab Coat reaction->lab_coat

Caption: PPE selection based on the specific laboratory task.

Handling_and_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Pre-Op Checklist don_ppe 2. Don PPE prep->don_ppe handle 3. Handle in Fume Hood don_ppe->handle decon 4. Decontaminate Work Area handle->decon solid_waste Collect Solid Waste handle->solid_waste Contaminated materials liquid_waste Collect Liquid Waste handle->liquid_waste Reaction mixture/solvents doff_ppe 5. Doff PPE decon->doff_ppe wash 6. Wash Hands doff_ppe->wash dispose Dispose per Regulations solid_waste->dispose liquid_waste->dispose

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.